Diphemanil
Descripción
Propiedades
Key on ui mechanism of action |
Diphemanil Methylsulfate exerts its action by primarily binding the muscarinic M3 receptor. M3 receptors are located in the smooth muscles of the blood vessels, as well as in the lungs. This means they cause vasodilation and bronchoconstriction. They are also in the smooth muscles of the gastrointestinal tract (GIT), which help in increasing intestinal motility and dilating sphincters. The M3 receptors are also located in many glands which help to stimulate secretion in salivary glands and other glands of the body. |
|---|---|
Número CAS |
15394-62-4 |
Fórmula molecular |
C20H24N+ |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
4-benzhydrylidene-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C20H24N/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3/q+1 |
Clave InChI |
LCTZPQRFOZKZNK-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |
SMILES canónico |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |
Otros números CAS |
15394-62-4 |
Origen del producto |
United States |
Foundational & Exploratory
Diphemanil Methylsulfate: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphemanil methylsulfate is a synthetic quaternary ammonium compound recognized for its anticholinergic properties. This technical guide provides a comprehensive overview of the in vitro studies that elucidate its core mechanism of action. By functioning as a muscarinic receptor antagonist, this compound effectively blocks the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This antagonism leads to a reduction in smooth muscle contraction and glandular secretions. This document synthesizes available in vitro data, details relevant experimental protocols, and presents visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Muscarinic Receptor Antagonism
This compound's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors.[1] By binding to these receptors without activating them, it prevents acetylcholine from eliciting its typical physiological responses. This blockade of the parasympathetic nervous system results in effects such as the relaxation of smooth muscles and a decrease in secretions from glands.[1]
Signaling Pathway of Muscarinic Acetylcholine Receptors
The following diagram illustrates the general signaling pathway initiated by acetylcholine binding to a Gq-coupled muscarinic receptor (e.g., M1, M3, M5), which is inhibited by this compound.
Quantitative Analysis of In Vitro Anticholinergic Activity
While specific pA2 or Ki values for this compound are not widely available in the literature, a comparative in vitro study provides insight into its potency.
Table 1: Comparative Antimuscarinic Potency of this compound Methylsulfate
| Preparation | Agonist | Comparative Antagonist | Relative Potency | Reference |
| Isolated guinea-pig trachealis muscle strips | Methacholine | Ipratropium bromide | Approximately equipotent | [2] |
This finding indicates that this compound methylsulfate demonstrates a significant and comparable ability to antagonize cholinergic agonist-induced smooth muscle contraction when compared to ipratropium bromide, a well-characterized anticholinergic agent.[2]
Experimental Protocols for Assessing Anticholinergic Activity
The following sections detail standardized in vitro methodologies that are fundamental for evaluating the mechanism of action of anticholinergic compounds like this compound.
Isolated Tissue Studies (e.g., Guinea Pig Ileum/Trachea)
This functional assay assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of guinea pig ileum or trachea is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer and Recording: The tissue is connected to an isometric force transducer to record contractile responses.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine, methacholine, or carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve is used to quantify the antagonist's potency. For a competitive antagonist, this can be used to calculate the pA2 value using a Schild plot.[1][3][4]
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competing ligand (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Ganglionic Blocking Activity
In addition to its effects at postganglionic muscarinic receptors, some anticholinergic agents can also exhibit activity at autonomic ganglia, where acetylcholine acts on nicotinic receptors. While high doses of some muscarinic antagonists have been shown to depress postganglionic compound action potentials in vitro, specific studies detailing the ganglionic blocking activity of this compound are limited.[5] The primary mechanism of ganglionic blockers is to interfere with neurotransmission within the autonomic ganglia.[6]
Conclusion
In vitro studies confirm that this compound methylsulfate's core mechanism of action is the antagonism of muscarinic acetylcholine receptors. This is evidenced by its ability to inhibit agonist-induced smooth muscle contraction in isolated tissue preparations, where it shows potency comparable to other established anticholinergic drugs. While detailed quantitative data on its binding affinities for various muscarinic receptor subtypes are not extensively documented in publicly available literature, the established methodologies of isolated tissue assays and radioligand binding studies provide a robust framework for the continued investigation and characterization of this and similar compounds. Further research into its potential ganglionic blocking effects could provide a more complete understanding of its pharmacological profile.
References
- 1. Pa2 determination | PPTX [slideshare.net]
- 2. A comparative study of two parasympatholytic bronchodilator agents: ipratropium bromide and this compound methylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. | Semantic Scholar [semanticscholar.org]
- 5. Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
Diphemanil Muscarinic Receptor Subtype Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphemanil is recognized as a muscarinic acetylcholine receptor (mAChR) antagonist. However, a comprehensive, publicly available dataset quantifying its binding affinity (Kᵢ) or functional potency (pA₂) across all five muscarinic receptor subtypes (M₁ through M₅) is conspicuously absent from the scientific literature and pharmacological databases. While some sources suggest a primary action at the M₃ receptor, this is not substantiated by comparative quantitative data.
This technical guide addresses this knowledge gap by providing a detailed framework of the established experimental protocols necessary to fully characterize the muscarinic receptor subtype selectivity of a compound like this compound. It is designed to equip researchers and drug development professionals with the methodologies to generate the requisite data for a complete pharmacological profile. The guide outlines radioligand binding assays and functional antagonism studies, including the requisite data analysis techniques. Furthermore, it presents the canonical signaling pathways for the M₁/M₃/M₅ and M₂/M₄ receptor subgroups and a generalized workflow for determining antagonist selectivity.
Quantitative Data on this compound Selectivity
A thorough search of scientific literature and pharmacological databases (including PDSP, ChEMBL, and IUPHAR/BPS Guide to PHARMACOLOGY) did not yield a comprehensive quantitative profile of this compound's binding affinities (Kᵢ, IC₅₀) or functional potencies (pA₂, Kₑ) for the M₁, M₂, M₃, M₄, and M₅ muscarinic receptor subtypes. Qualitative statements suggest that this compound methylsulfate primarily acts by binding to the M₃ muscarinic receptor[1][2]. However, without comparative data across all subtypes, its selectivity profile remains uncharacterized.
To address this, the following sections detail the standard experimental procedures to determine these crucial pharmacological parameters.
Experimental Protocols for Determining Muscarinic Antagonist Selectivity
The following protocols are standard methodologies used to determine the binding affinity and functional potency of muscarinic receptor antagonists.
Radioligand Binding Assays for Affinity (Kᵢ) Determination
Radioligand binding assays are essential for determining the affinity of a test compound for a specific receptor subtype. These assays are typically performed using cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
Objective: To determine the inhibition constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (hM₁-hM₅).
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably transfected with hM₁, hM₂, hM₃, hM₄, or hM₅ receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound: this compound methylsulfate.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: e.g., 20 mM HEPES, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 5-10 µg of protein per well), a fixed concentration of [³H]-NMS (typically at or below its Kₑ value, e.g., 0.1-0.4 nM), and a range of concentrations of this compound.
-
Incubation: Incubate the plates at room temperature (e.g., 20-25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the bound radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-NMS against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Functional Assays for Potency (pA₂) Determination via Schild Analysis
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency of a competitive antagonist is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
Objective: To determine the pA₂ value of this compound at each of the five human muscarinic receptor subtypes.
Methodology: Schild Plot Analysis
Principle: A competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist without affecting the maximum response. The magnitude of this shift is dependent on the concentration and affinity of the antagonist.
General Procedure:
-
Cell Culture and Stimulation: Use cell lines stably expressing a single muscarinic receptor subtype. Seed the cells in multi-well plates.
-
Agonist Concentration-Response Curve (CRC): Generate a cumulative concentration-response curve for a suitable agonist (e.g., carbachol or acetylcholine). The response measured will depend on the G-protein coupling of the receptor subtype (see Section 3).
-
M₁, M₃, M₅ (Gαq/11 coupled): Measure inositol phosphate accumulation or intracellular calcium mobilization.
-
M₂, M₄ (Gαi/o coupled): Measure the inhibition of forskolin-stimulated cAMP accumulation.
-
-
Antagonist Incubation: In parallel experiments, pre-incubate the cells with several fixed concentrations of this compound for a period sufficient to reach equilibrium before generating the agonist CRCs.
-
Data Analysis:
-
Determine the EC₅₀ of the agonist in the absence and presence of each concentration of this compound.
-
Calculate the concentration ratio (CR) for each antagonist concentration: CR = (EC₅₀ of agonist in the presence of antagonist) / (EC₅₀ of agonist in the absence of antagonist)
-
Construct a Schild plot by plotting log(CR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA₂ value. The slope of the line should not be significantly different from unity for competitive antagonism.
-
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct intracellular signaling cascades.
M₁, M₃, and M₅ Receptor Signaling
These receptors primarily couple to Gαq/11 proteins, activating the phospholipase C (PLC) pathway.
Caption: Gαq/11-mediated signaling pathway for M₁, M₃, and M₅ muscarinic receptors.
M₂ and M₄ Receptor Signaling
These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Gαi/o-mediated signaling pathway for M₂ and M₄ muscarinic receptors.
Experimental Workflow Visualization
The process of determining the subtype selectivity of a muscarinic antagonist can be visualized as a systematic workflow.
References
Pharmacological Profile of Diphemanil Methylsulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent with a primary mechanism of action as a muscarinic acetylcholine receptor (mAChR) antagonist. It exhibits a notable preference for the M3 subtype, leading to its therapeutic effects in conditions characterized by smooth muscle spasms and hypersecretion. This technical guide provides a comprehensive overview of the pharmacological profile of this compound methylsulfate, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental methodologies for key assays are presented, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.
Introduction
This compound methylsulfate is a synthetic antimuscarinic compound that has been utilized for its parasympatholytic properties.[1] As a quaternary ammonium salt, its structure confers limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[2] Its primary clinical applications have included the treatment of peptic ulcer disease, hyperhidrosis, and other conditions requiring the reduction of cholinergic stimulation.[1][3] This document aims to provide an in-depth technical summary of the core pharmacological characteristics of this compound methylsulfate for a scientific audience.
Mechanism of Action
This compound methylsulfate functions as a competitive antagonist at muscarinic acetylcholine receptors.[4] While it is understood to bind to various mAChR subtypes, it reportedly exerts its primary effects through the blockade of the M3 receptor.[2] M3 receptors are predominantly located on smooth muscle cells and glandular tissues.[5] By competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine (ACh) to these receptors, this compound methylsulfate prevents the initiation of the downstream signaling cascade that leads to smooth muscle contraction and glandular secretion.[4]
Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon acetylcholine binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent pathways, ultimately leading to cellular responses such as smooth muscle contraction and glandular secretion. This compound methylsulfate, by blocking the initial binding of acetylcholine, effectively inhibits this entire signaling cascade.
Pharmacodynamics
Table 1: Summary of Pharmacodynamic Properties of this compound Methylsulfate
| Parameter | Value/Description | Reference |
| Receptor Target | Muscarinic Acetylcholine Receptors | [4] |
| Primary Subtype | M3 | [2] |
| Mechanism of Action | Competitive Antagonist | [4] |
| Binding Affinity (Ki) | Data not available | - |
| Functional Potency (IC50) | Data not available | - |
| Physiological Effects | Decreased gastric acid secretion, reduced saliva and sweat production, relaxation of gastrointestinal smooth muscle. | [1][6] |
Pharmacokinetics
Pharmacokinetic studies of this compound methylsulfate have been conducted in both healthy adult volunteers and infants. The compound is characterized by slow oral absorption and a relatively long half-life. As a quaternary ammonium compound, its absorption from the gastrointestinal tract is limited.
Table 2: Pharmacokinetic Parameters of this compound Methylsulfate (Oral Administration)
| Parameter | Healthy Adults (n=6) | Infants (n=6) | Reference |
| Dose | Not specified | 3 mg/kg | [7][8] |
| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | 3.9 ± 2.3 hours | [7][8] |
| t½ (Elimination Half-life) | 8.35 hours (mean) | 8.6 ± 2.4 hours | [7][8] |
| Urinary Excretion (48h) | 0.6 - 7.4% of dose | Not reported | [7] |
| Renal Clearance | Not reported | High (0.3 L/h/kg) | [8] |
| Bioavailability | Low (suggested) | Not specified | [7] |
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound methylsulfate are not extensively published. However, based on standard methodologies for similar compounds, the following protocols are provided as a guide for researchers.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound methylsulfate for muscarinic receptor subtypes.
Objective: To quantify the binding affinity of this compound methylsulfate for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Materials:
-
Cell lines individually expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
-
Unlabeled this compound methylsulfate.
-
Atropine (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the desired muscarinic receptor subtype to a high density. Harvest the cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).
-
Competitive Binding: Cell membranes, [³H]-NMS, and varying concentrations of this compound methylsulfate.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound methylsulfate concentration. Determine the IC50 value (the concentration of this compound methylsulfate that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Concentration
This protocol outlines a method for the quantitative analysis of this compound methylsulfate, a quaternary ammonium compound, in plasma samples. Due to its non-volatile nature, pyrolysis GC-MS is often employed.
Objective: To determine the concentration of this compound methylsulfate in plasma samples.
Materials:
-
Plasma samples.
-
Internal standard (e.g., a structurally similar quaternary ammonium compound).
-
Organic solvent for extraction (e.g., acetonitrile, dichloromethane).
-
Pyrolysis gas chromatograph coupled with a mass spectrometer (Py-GC-MS).
-
GC column suitable for the analysis of the pyrolysis products.
Procedure:
-
Sample Preparation: To a known volume of plasma, add the internal standard. Perform a liquid-liquid extraction by adding an appropriate organic solvent. Vortex and centrifuge to separate the organic and aqueous layers. Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatization (Pyrolysis): The dried extract is introduced into the pyrolysis unit of the GC-MS system. The high temperature of the pyrolyzer causes the thermal degradation of the non-volatile this compound methylsulfate into characteristic, volatile fragments.
-
GC Separation: The volatile fragments are introduced into the GC column where they are separated based on their boiling points and interaction with the stationary phase.
-
MS Detection: The separated fragments enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, creating a mass spectrum for each fragment.
-
Quantification: Identify the characteristic fragments of this compound methylsulfate and the internal standard. Create a calibration curve by analyzing samples with known concentrations of this compound methylsulfate. Determine the concentration in the unknown plasma samples by comparing the peak areas of the characteristic fragments to the calibration curve, normalized to the internal standard.
Conclusion
This compound methylsulfate is a peripherally acting muscarinic antagonist with a preference for the M3 receptor subtype. Its pharmacological action leads to the inhibition of smooth muscle contraction and glandular secretion, forming the basis of its therapeutic applications. While its pharmacokinetic profile has been characterized, a significant gap exists in the public domain regarding quantitative data on its binding affinities and functional potencies at the different muscarinic receptor subtypes. Further research is warranted to fully elucidate its receptor interaction profile, which would provide a more complete understanding of its therapeutic potential and side-effect profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Muscarinic receptors: what we know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gas chromatographic analysis of drugs and drug metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Diphemanil
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis, chemical properties, and mechanism of action of diphemanil, a quaternary ammonium anticholinergic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties of this compound Methylsulfate
This compound methylsulfate is a quaternary ammonium salt that functions as a muscarinic antagonist.[1] It is the product of the formal Wittig olefination of benzophenone and 1,1-dimethyl-4-bromopiperidinium methylsulfate.[1] The key chemical and physical properties of this compound and its methylsulfate salt are summarized in the table below for easy reference and comparison.
| Property | This compound (Cation) | This compound Methylsulfate |
| IUPAC Name | 4-benzhydrylidene-1,1-dimethylpiperidin-1-ium | 4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate |
| Molecular Formula | C₂₀H₂₄N⁺ | C₂₁H₂₇NO₄S |
| Molecular Weight | 278.4 g/mol | 389.5 g/mol [1] |
| CAS Number | 15394-62-4 | 62-97-5[1] |
| Melting Point | Not available | 194-195 °C |
| Appearance | Not available | Solid |
| LogP | Not available | 4.49130 |
| Solubility | Not available | Soluble in PBS (50 mg/mL) |
| Storage | Not available | Store at -20°C |
Synthesis of this compound Methylsulfate
The synthesis of this compound methylsulfate is a two-step process that involves a Wittig reaction to form the core diphenylmethylene piperidine structure, followed by quaternization of the tertiary amine with dimethyl sulfate.
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for this compound methylsulfate.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound methylsulfate.
Step 1: Synthesis of 4-(diphenylmethylene)-1-methylpiperidine (Wittig Reaction)
This procedure is based on the general principles of the Wittig reaction.
-
Materials:
-
Diphenylmethyltriphenylphosphonium bromide
-
N-methyl-4-piperidone
-
A strong base (e.g., n-butyllithium in hexane or sodium hydride in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend diphenylmethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexane dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to deep red or orange).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-methyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(diphenylmethylene)-1-methylpiperidine.
-
Step 2: Synthesis of this compound Methylsulfate (Quaternization)
This procedure is based on general methods for the quaternization of tertiary amines.
-
Materials:
-
4-(diphenylmethylene)-1-methylpiperidine
-
Dimethyl sulfate
-
Anhydrous acetone or acetonitrile
-
-
Procedure:
-
Dissolve 4-(diphenylmethylene)-1-methylpiperidine (1.0 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add dimethyl sulfate (1.05 equivalents) to the solution at room temperature with stirring. A precipitate may begin to form.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization.
-
Wash the collected solid with cold, anhydrous acetone or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound methylsulfate as a white solid.
-
Mechanism of Action: Muscarinic M3 Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors, with a primary affinity for the M3 subtype.[2] M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate a signaling cascade leading to various physiological responses, including smooth muscle contraction and glandular secretion.
M3 Receptor Signaling Pathway
The signaling pathway initiated by the activation of the M3 muscarinic receptor is depicted below.
Caption: this compound's antagonism of the M3 muscarinic receptor signaling pathway.
By competitively binding to the M3 receptor, this compound prevents acetylcholine from initiating this signaling cascade.[3] This blockade leads to a reduction in intracellular calcium levels and protein kinase C activation, resulting in the relaxation of smooth muscles and a decrease in glandular secretions.[3] This mechanism of action underlies its therapeutic use in conditions characterized by excessive smooth muscle contraction or glandular activity.
References
- 1. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 2. CA2149815A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 3. EP0008839A1 - Process for preparing compositions containing quaternary ammonium compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Research of Diphemanil Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphemanil, a quaternary ammonium anticholinergic agent, has long been recognized for its therapeutic applications stemming from its antagonism of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the research landscape surrounding this compound analogues and their derivatives. While direct and extensive research on a wide range of this compound analogues is not abundantly available in public literature, this document synthesizes information from structurally related muscarinic antagonists to elucidate potential structure-activity relationships (SAR), pharmacological profiles, and avenues for future drug discovery. This guide details relevant experimental protocols for the synthesis and evaluation of such compounds and presents key data in a structured format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in this field.
Introduction: The Therapeutic Potential of this compound and its Analogues
This compound methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of acetylcholine. This mechanism of action underpins its use in reducing smooth muscle spasms and glandular secretions. The development of analogues and derivatives of this compound is a promising strategy for enhancing therapeutic efficacy, improving selectivity for specific muscarinic receptor subtypes (M1-M5), and optimizing pharmacokinetic and pharmacodynamic properties. A critical challenge in this area is achieving subtype selectivity to minimize the adverse effects associated with non-selective muscarinic blockade. For instance, high affinity for M2 receptors can lead to cardiovascular side effects, while M3 receptor antagonism is desirable for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.
Core Structure and Rationale for Analogue Design
The core structure of this compound consists of a diphenylmethylene group attached to a quaternary piperidine ring. This structure provides a foundation for systematic modifications to explore the structure-activity relationships (SAR). Key areas for modification include:
-
The Diphenylmethyl Moiety: Alterations to the phenyl rings (e.g., substitution with electron-donating or electron-withdrawing groups) can influence hydrophobic and electronic interactions with the receptor binding pocket.
-
The Piperidine Ring: Modifications to the piperidine ring, such as conformational constraints or substitution, can impact binding affinity and selectivity.
-
The Quaternary Ammonium Group: The nature of the alkyl substituents on the nitrogen atom is crucial for activity. While a quaternary ammonium confers high potency, tertiary amine analogues may also exhibit activity, potentially with different central nervous system (CNS) penetration profiles. The distance between the bulky hydrophobic head and the cationic nitrogen center is a key determinant of antagonist potency.
Quantitative Pharmacological Data
Due to the limited availability of public data specifically for this compound analogues, this section presents data from structurally related piperidine-based muscarinic antagonists to infer potential trends. The following tables summarize binding affinities (Ki), antagonist potencies (pA2), and inhibitory concentrations (IC50) for various compounds at different muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Pethidine Analogues
| Compound | M1 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M5 Receptor (Ki, nM) | Reference |
| 6b | 0.67 | 0.37 | 0.38 | [1] |
Note: Pethidine analogues share a piperidine core, offering insights into potential SAR for similar scaffolds.
Table 2: Antagonist Potency (pA2 values) of Piperidinyl and Tropinyl Esters
| Compound Class | M2 Receptor (pA2) | M3 Receptor (pA2) | Reference |
| Cyclohexylphenylglycolates | 8-9 | 8-9 | [2] |
| Cyclohexylphenylpropionates | 8-9 | 8-9 | [2] |
Note: These values for potent esters highlight the high affinity achievable with piperidine-containing structures.
Table 3: Inhibitory Concentration (IC50) of a Potent Acetylcholinesterase Inhibitor with a Piperidine Moiety
| Compound | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |
| Compound 21 | 0.56 | 18,000-fold | [3] |
Note: While an AChE inhibitor, this demonstrates the high potency that can be achieved with N-benzylpiperidine derivatives.
Experimental Protocols
General Synthesis of Quaternary Ammonium Piperidine Derivatives
The synthesis of this compound analogues would likely follow established procedures for the alkylation of tertiary amines. A generalized synthetic workflow is proposed below.
Proposed Synthesis of this compound Analogues
Caption: Proposed synthetic workflow for this compound analogues.
Methodology:
-
Reaction Setup: A solution of 4-(diphenylmethylene)piperidine in a suitable aprotic solvent (e.g., acetonitrile, acetone, or DMF) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Alkylation: The desired alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the solution. The reaction mixture is then heated to reflux for a period of 2-24 hours, depending on the reactivity of the alkyl halide.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated quaternary ammonium salt is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
In Vitro Pharmacological Evaluation
This protocol is essential for determining the binding affinity (Ki) of the synthesized analogues for the different muscarinic receptor subtypes (M1-M5).
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining muscarinic receptor binding affinity.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cultured cells (e.g., CHO-K1) stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.
-
Competition Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is used.
-
Increasing concentrations of the unlabeled test compound (this compound analogue) are added to a series of tubes.
-
The reaction is initiated by the addition of the membrane preparation.
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
Schild analysis is a classical pharmacological method used to determine the pA2 value, which is a measure of the potency of a competitive antagonist.
Logical Flow of a Schild Analysis Experiment
Caption: Logical progression of a Schild analysis for antagonist potency.
Methodology:
-
Tissue Preparation: An isolated tissue preparation containing the muscarinic receptor of interest is used (e.g., guinea pig ileum for M3 receptors, guinea pig atria for M2 receptors). The tissue is mounted in an organ bath containing a physiological salt solution and aerated with carbogen.
-
Control Agonist Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is obtained.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the this compound analogue for a predetermined equilibration period.
-
Agonist Response in Presence of Antagonist: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Multiple Concentrations: Steps 3 and 4 are repeated with several increasing concentrations of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[4]
Signaling Pathways
This compound and its analogues exert their effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The primary pathway for M1, M3, and M5 receptors involves the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC).
Muscarinic Receptor (M1/M3/M5) Signaling Pathway
Caption: The Gq/11 signaling cascade blocked by this compound analogues.
Conclusion and Future Directions
The development of this compound analogues and derivatives presents a valuable opportunity to refine the therapeutic profile of this class of anticholinergic agents. While a significant body of research exists for muscarinic antagonists in general, there is a clear need for more focused studies on compounds directly related to the this compound scaffold. Future research should prioritize the systematic synthesis of analogues with modifications to the diphenylmethyl and piperidine moieties. Comprehensive pharmacological evaluation, including binding affinity and functional assays across all five muscarinic receptor subtypes, will be crucial for establishing a clear structure-activity relationship. Such studies will pave the way for the identification of novel drug candidates with enhanced potency, selectivity, and improved safety profiles for a range of clinical applications.
References
- 1. Muscarinic acetylcholine receptor binding affinities of pethidine analogs [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticholinergic Properties of Diphemanil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diphemanil is a quaternary ammonium compound recognized for its antimuscarinic properties. By competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors, this compound effectively blocks parasympathetic nerve impulses. This antagonism leads to a reduction in smooth muscle contractions and glandular secretions, forming the basis of its therapeutic applications in conditions such as peptic ulcer disease and hyperhidrosis. Understanding the specific interactions of this compound with various muscarinic receptor subtypes is crucial for elucidating its complete pharmacological profile and potential for therapeutic development.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means that it binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor. The presence of this compound reduces the number of available receptors for acetylcholine to bind to, thereby diminishing the physiological response. This action is surmountable, meaning that the inhibitory effect of this compound can be overcome by increasing the concentration of acetylcholine.
The following diagram illustrates the principle of competitive antagonism at a muscarinic receptor.
Qualitative Anticholinergic Properties of this compound
While specific binding affinities (Ki values) for this compound across different muscarinic receptor subtypes (M1-M5) are not readily found in the available literature, its anticholinergic effects are well-documented. These effects are characteristic of muscarinic receptor blockade and are summarized in the table below.
| System | Effect | Underlying Mechanism |
| Gastrointestinal | Reduced gastric acid secretion, Decreased motility and spasm | Blockade of M1 and M3 receptors in the gastric mucosa and on smooth muscle. |
| Glandular | Reduced salivation and sweating (anhidrotic) | Inhibition of M3 receptors in salivary and sweat glands. |
| Ocular | Mydriasis (pupil dilation), Cycloplegia (paralysis of accommodation) | Blockade of M3 receptors in the iris sphincter and ciliary muscles. |
| Cardiovascular | Tachycardia (at higher doses) | Blockade of M2 receptors in the sinoatrial node of the heart. |
| Genitourinary | Urinary retention | Inhibition of M3 receptor-mediated contraction of the detrusor muscle in the bladder. |
| Central Nervous System | Limited effects due to its quaternary ammonium structure, which restricts passage across the blood-brain barrier. |
Experimental Protocols for Assessing Anticholinergic Properties
The following sections detail standardized experimental protocols used to quantify the anticholinergic activity of a compound like this compound.
Radioligand Competitive Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptor subtypes (M1, M2, M3, etc.).
Materials:
-
Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, or M3 receptors).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound methylsulfate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of this compound (or a known non-specific ligand like atropine for determining non-specific binding).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
An In-Depth Technical Guide to Utilizing Diphemanil Methylsulfate for the Study of Cholinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphemanil methylsulfate is a quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its utility in research stems from its ability to block signals from the neurotransmitter acetylcholine, a critical component of the parasympathetic nervous system.[3][4] This blockade allows for the detailed study of cholinergic signaling pathways, which are integral to a vast array of physiological processes including smooth muscle contraction, glandular secretion, and cognitive function.[2][4] This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in characterizing cholinergic pathways. Due to the limited availability of public quantitative binding and potency data for this compound, this document also furnishes researchers with the necessary experimental frameworks to determine these values and contextualizes its potential profile against other well-characterized muscarinic antagonists.
Core Concepts: this compound and Cholinergic Signaling
Mechanism of Action
This compound methylsulfate is a synthetic anticholinergic agent that exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby preventing the endogenous ligand, acetylcholine (ACh), from binding and activating the receptor.[2][3] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins. Upon activation by an agonist like acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is commonly associated with the inhibition of neuronal activity and cardiac muscle contraction.
By blocking these receptors, this compound can inhibit these downstream events, making it a valuable tool for dissecting the specific roles of muscarinic receptor subtypes in various tissues and cell types. Some evidence suggests this compound may primarily act on the M3 receptor subtype.[2]
Cholinergic Signaling Pathways
The diagram below illustrates the canonical Gq-coupled muscarinic signaling pathway and the inhibitory point of action for an antagonist like this compound.
Quantitative Pharmacological Data
Precise quantitative data on the binding affinity (Ki) and functional potency (IC50 or pA2) of this compound for each muscarinic receptor subtype are not widely available in the public domain. The experimental protocols outlined in Section 4.0 are designed to enable researchers to determine these critical parameters. For context and comparison, the table below summarizes the binding affinities of several well-characterized muscarinic antagonists for human M1, M2, and M3 receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Common Muscarinic Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | Selectivity Profile |
|---|---|---|---|---|
| This compound Methylsulfate | Undetermined | Undetermined | Undetermined | Thought to be M3-preferring[2] |
| Atropine | 1.6[5] | 4.6[5] | ~2.5 | Non-selective |
| Pirenzepine | 14[5] | 300-800 | 150-200 | M1-selective |
| 4-DAMP | 8.0 | 40 | 1.19[6] | M3-selective |
| Darifenacin | 11 | 55 | 5.0 | M3-selective |
| Ipratropium Bromide | 2.9 | 2.0 | 1.7 | Non-selective |
| Cyclopentolate | 1.62[7] | 27.5[7] | 2.63[7] | M1/M3-preferring |
Note: Ki values can vary based on experimental conditions (e.g., radioligand used, tissue/cell preparation). The values presented are representative examples from the literature.
Detailed Experimental Protocols
The following protocols provide standardized methods to characterize the interaction of this compound with muscarinic receptors.
Protocol: Radioligand Binding Assay for Determining this compound Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at a specific muscarinic receptor subtype.
Objective: To quantify the affinity of this compound for a muscarinic receptor subtype (e.g., M1, M2, M3) expressed in a recombinant cell line.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing a single human muscarinic receptor subtype.
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-Methylscopolamine ([³H]-NMS) or [³H]-4-DAMP.
-
Test Compound: this compound methylsulfate.
-
Non-Specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled, high-affinity antagonist like atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well Filter Plates (e.g., GF/B glass fiber) and Vacuum Manifold .
Experimental Workflow Diagram:
Procedure:
-
Preparation: Prepare serial dilutions of this compound methylsulfate in assay buffer. The concentration range should span at least 5 orders of magnitude (e.g., 0.01 nM to 1 µM) to generate a complete inhibition curve.
-
Assay Setup: In a 96-well filter plate, add reagents in the following order for triplicate wells:
-
Total Binding: 25 µL assay buffer.
-
Non-Specific Binding (NSB): 25 µL atropine (1-10 µM final concentration).
-
Competition: 25 µL of each this compound dilution.
-
-
Add 25 µL of the radioligand (e.g., [³H]-NMS) to all wells. The concentration should be at or below its dissociation constant (Kd) for the receptor subtype.
-
Initiate the binding reaction by adding 50 µL of the cell membrane suspension to each well.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle shaking to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the glass fiber filter using a vacuum manifold.
-
Washing: Immediately wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the retained radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each concentration of this compound, calculate the percentage of inhibition of specific binding.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Isolated Tissue Bath Assay for Determining this compound Functional Potency (pA2)
This protocol uses an isolated tissue preparation to measure the functional antagonism of this compound against an agonist-induced smooth muscle contraction.
Objective: To determine the pA2 value of this compound, a measure of its potency as a competitive antagonist, using a classic pharmacological preparation like the guinea pig ileum.
Materials:
-
Tissue: Freshly isolated guinea pig ileum segment.
-
Organ Bath System: A temperature-controlled (37°C) chamber with aeration (95% O₂ / 5% CO₂) and an isometric force transducer connected to a data acquisition system.
-
Physiological Salt Solution: Krebs-Henseleit solution.
-
Muscarinic Agonist: Acetylcholine or Carbachol.
-
Antagonist: this compound methylsulfate.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Place it immediately in cold, aerated Krebs solution. Mount a 2-3 cm segment in the organ bath under a resting tension of approximately 1 g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, replacing the Krebs solution every 15 minutes.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine, 1 nM to 100 µM). Add increasing concentrations of the agonist to the bath, waiting for the response to plateau before adding the next concentration. After the maximum response is achieved, wash the tissue repeatedly until it returns to baseline.
-
Antagonist Incubation: Add a fixed concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Wash the tissue thoroughly and repeat steps 4 and 5 with at least two additional, higher concentrations of this compound.
Data Analysis (Schild Analysis):
-
For each concentration of this compound, determine the EC50 of the agonist from the concentration-response curves.
-
Calculate the Dose Ratio (r) for each antagonist concentration: r = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist).
-
Calculate log(r-1) for each antagonist concentration [B].
-
Construct a Schild Plot by graphing log(r-1) (y-axis) versus -log[B] (the negative logarithm of the molar concentration of this compound) (x-axis).
-
Perform a linear regression on the data.
-
If the antagonism is competitive, the slope of the line should not be significantly different from 1.0.
-
The x-intercept of the regression line is the pA2 value . The pA2 is the negative logarithm of the antagonist concentration at which the dose ratio is 2.[4][8][9] It is a direct measure of the antagonist's affinity (KB) for the receptor.
-
Conclusion
This compound methylsulfate is a valuable pharmacological tool for the targeted inhibition of muscarinic cholinergic pathways. While specific affinity and potency data are not readily found in published literature, its established role as a muscarinic antagonist makes it a suitable candidate for research into cholinergic signaling. By employing the standardized and robust protocols for radioligand binding and functional tissue assays detailed in this guide, researchers can effectively determine the quantitative pharmacological profile of this compound. This will enable its precise and informed use in elucidating the complex roles of muscarinic receptors in health and disease, ultimately aiding in the development of novel therapeutics targeting the cholinergic system.
References
- 1. abmole.com [abmole.com]
- 2. This compound metilsulfate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 5. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of Frey's syndrome with topical 2% this compound methylsulfate (Prantal): a double-blind evaluation of 15 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 8. sciencing.com [sciencing.com]
- 9. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphemanil, as this compound methylsulfate, is a quaternary ammonium anticholinergic agent. Its pharmacological activity is primarily attributed to its ability to act as a competitive antagonist at muscarinic acetylcholine receptors. By blocking the action of acetylcholine, a major neurotransmitter of the parasympathetic nervous system, this compound exerts effects on various bodily functions, including glandular secretions and smooth muscle contraction. This has led to its investigation and use in conditions characterized by parasympathetic overactivity, such as peptic ulcer disease and hyperhidrosis. This technical guide provides a comprehensive overview of the available primary research on the pharmacology of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Core Pharmacological Data
While extensive primary research providing specific quantitative data on the binding affinities (Ki) and functional potencies (IC50/pA2) of this compound at individual muscarinic receptor subtypes (M1-M5) is limited in publicly available literature, its general anticholinergic properties are well-documented. The following tables summarize the available pharmacokinetic parameters of this compound methylsulfate.
Quantitative Pharmacological Data
Table 1: Pharmacokinetic Parameters of Oral this compound Methylsulfate in Healthy Adult Males
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | 2 to 4 hours | [1] |
| Mean Half-life (t1/2) | 8.35 hours | [1] |
| Urinary Recovery (48 hours) | 0.6 to 7.4% of administered dose | [1] |
Note: The low urinary recovery suggests low bioavailability, assuming the drug is poorly metabolized.[1]
Table 2: Pharmacokinetic Parameters of Oral this compound Methylsulfate in Infants
| Parameter | Value | Reference |
| Mean Half-life (t1/2) | 8.6 hours |
Note: The mean pharmacokinetic parameters in infants were found to be similar to those in adults. The mean residence time and half-life tend to decrease with age, suggesting an influence of maturation on its elimination.
Key Signaling Pathways
This compound, as a muscarinic antagonist, inhibits the signaling pathways activated by acetylcholine. The primary mechanism involves blocking G-protein coupled muscarinic receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacology of muscarinic receptor antagonists like this compound.
Radioligand Binding Assay for Determining Muscarinic Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5) using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound methylsulfate.
-
Atropine (as a positive control for displacement).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Cell harvester.
Protocol:
-
Prepare cell membrane homogenates expressing the desired muscarinic receptor subtype.
-
In a series of tubes, add a constant concentration of the radioligand ([³H]-NMS).
-
Add increasing concentrations of unlabeled this compound to the tubes. Include tubes with buffer only (total binding) and tubes with a high concentration of atropine (non-specific binding).
-
Initiate the binding reaction by adding the cell membrane preparation to each tube.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Experiment for Determining Functional Antagonism (pA2)
Objective: To determine the functional potency (pA2 value) of this compound as a competitive antagonist at muscarinic receptors in an isolated smooth muscle preparation (e.g., guinea pig ileum).
Materials:
-
Guinea pig ileum segment.
-
Krebs-Henseleit physiological salt solution, aerated with 95% O₂ / 5% CO₂.
-
Isolated organ bath system with a force transducer and data acquisition system.
-
Carbachol (a stable acetylcholine analogue, as the agonist).
-
This compound methylsulfate.
Protocol:
-
Set up the isolated organ bath, maintaining the Krebs-Henseleit solution at 37°C and continuously aerating it.
-
Dissect a segment of the guinea pig ileum and mount it in the organ bath under a resting tension (e.g., 1 g).
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
Obtain a cumulative concentration-response curve for the agonist (carbachol) by adding increasing concentrations to the bath and recording the contractile response.
-
Wash the tissue repeatedly until the response returns to baseline.
-
Introduce a known concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve for carbachol.
-
Repeat steps 5-7 with several different concentrations of this compound.
-
A competitive antagonist like this compound should produce a parallel rightward shift in the agonist concentration-response curve without depressing the maximum response.
-
Calculate the dose ratio for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Conclusion
This compound methylsulfate is an anticholinergic agent with a well-established mechanism of action as a muscarinic receptor antagonist. While its clinical applications in conditions like peptic ulcer and hyperhidrosis have been explored, a comprehensive public database of its quantitative pharmacological parameters, such as receptor binding affinities and functional potencies at specific muscarinic subtypes, remains limited. The pharmacokinetic profile of this compound has been characterized in both adults and infants, providing guidance for dosing regimens. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel anticholinergic compounds, which is essential for a deeper understanding of their therapeutic potential and for the development of more selective and effective drugs in this class. Further primary research is warranted to fully elucidate the quantitative pharmacology of this compound and to expand its evidence-based clinical applications.
References
The Historical Development of Diphemanil as a Research Tool: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphemanil methylsulfate, a quaternary ammonium anticholinergic agent, has a significant history as both a therapeutic agent and a research tool for investigating the cholinergic nervous system. Initially developed for its utility in treating conditions of hypersecretion and smooth muscle spasm, its mechanism of action as a muscarinic receptor antagonist has made it a valuable compound in pharmacological research. This document provides a comprehensive overview of the historical development of this compound, its synthesis, and its application as a research tool. It includes a compilation of its pharmacological data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.
Introduction: Discovery and Early Development
This compound methylsulfate (trade name: Prantal) was developed by the Schering Corporation in the early 1950s as part of a broader effort to synthesize new anticholinergic compounds with therapeutic potential. As a quaternary ammonium compound, its structure was designed to limit its passage across the blood-brain barrier, thereby reducing central nervous system side effects commonly associated with tertiary amine anticholinergics. Its primary peripheral action of blocking muscarinic acetylcholine receptors made it an effective agent for reducing gastric acid secretion, hyperhidrosis (excessive sweating), and other conditions related to parasympathetic overactivity.
Chemical Synthesis
The synthesis of this compound methylsulfate involves a multi-step process, culminating in the formation of the quaternary ammonium salt. While the original patent literature from the 1950s provides the definitive synthesis, a general outline is as follows:
-
Step 1: Grignard Reaction: The synthesis typically begins with the reaction of a piperidone derivative with a phenylmagnesium halide Grignard reagent. This step introduces one of the phenyl groups.
-
Step 2: Dehydration: The resulting tertiary alcohol is then dehydrated to form an enamine or a related intermediate.
-
Step 3: Second Phenyl Group Addition: A second phenyl group is introduced, often via another Grignard reaction or a related nucleophilic addition, to form the diphenylmethylene moiety.
-
Step 4: Quaternization: The final step involves the quaternization of the piperidine nitrogen with dimethyl sulfate to yield this compound methylsulfate. This step is crucial as it confers the permanent positive charge to the molecule, limiting its lipid solubility and central nervous system penetration.
Pharmacological Profile as a Research Tool
The utility of this compound as a research tool stems from its function as a muscarinic receptor antagonist. It has been employed in numerous in vitro and in vivo studies to probe the role of the cholinergic system in various physiological processes.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors on the surface of target cells.[1] This antagonism prevents the activation of downstream signaling pathways, leading to a reduction in the physiological responses mediated by the parasympathetic nervous system. These responses include smooth muscle contraction, glandular secretion, and modulation of heart rate.
Potency and Efficacy
Early pharmacological studies established the potent anticholinergic activity of this compound. A key model for this characterization has been the isolated guinea pig ileum, a standard preparation for assessing antimuscarinic potency. In these assays, the ability of an antagonist to inhibit the contractile response induced by a muscarinic agonist (like acetylcholine or carbachol) is quantified.
A 1978 study comparing this compound with ipratropium bromide found them to be approximately equipotent in antagonizing methacholine-induced contractions in isolated guinea-pig trachealis muscle strips.[1] The same study also highlighted a unique property of this compound: at higher concentrations, it exhibited a direct spasmolytic (bronchodilator) effect that was independent of its anticholinergic action, as it could counteract contractions induced by non-cholinergic stimuli like hypertonic potassium and serotonin.[1] This dual mechanism of action, both receptor-mediated and direct smooth muscle relaxation, has been a point of interest in its pharmacological profile.
Table 1: Quantitative Pharmacological Data for this compound Methylsulfate
| Parameter | Species/Tissue | Agonist | Value | Reference |
| Antagonist Potency | Guinea Pig Trachea | Methacholine | Equipotent to Ipratropium | [1] |
| Antagonist Potency | Cat (in vivo) | Carbachol | Equipotent to Ipratropium | [1] |
Experimental Protocols
The characterization of this compound's anticholinergic properties has relied on classical pharmacological techniques. Below are detailed methodologies for key experiments.
Isolated Guinea Pig Ileum Assay for Antimuscarinic Activity
This in vitro protocol is a cornerstone for quantifying the potency of muscarinic antagonists.
Objective: To determine the antagonist potency (often expressed as a pA2 value) of this compound methylsulfate against an acetylcholine-induced contraction.
Materials:
-
Male guinea pig (250-350g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Acetylcholine chloride (agonist)
-
This compound methylsulfate (antagonist)
-
Organ bath (10-20 mL capacity) with temperature control (37°C) and aeration (95% O2 / 5% CO2)
-
Isotonic force transducer
-
Data acquisition system
Procedure:
-
A male guinea pig is euthanized by a humane method.
-
A segment of the terminal ileum is excised and placed in warm, aerated Tyrode's solution.
-
The longitudinal muscle is carefully stripped from the underlying circular muscle and mounted in the organ bath under a resting tension of approximately 1g.
-
The tissue is allowed to equilibrate for 30-60 minutes, with regular washing with fresh Tyrode's solution.
-
A cumulative concentration-response curve to acetylcholine is generated to establish a baseline contractile response.
-
The tissue is then washed repeatedly until the baseline tension is restored.
-
The preparation is incubated with a known concentration of this compound methylsulfate for a predetermined period (e.g., 20-30 minutes) to allow for equilibrium.
-
A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound.
-
The process is repeated with increasing concentrations of this compound.
-
The rightward shift in the acetylcholine concentration-response curve is used to calculate the pA2 value via a Schild plot analysis, providing a quantitative measure of this compound's antagonist potency.
DOT Script for Experimental Workflow
Caption: Workflow for Guinea Pig Ileum Assay.
Signaling Pathways Modulated by this compound
This compound's antagonism of muscarinic receptors interrupts key intracellular signaling cascades. The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins, leading to distinct downstream effects. This compound, as a non-selective antagonist, would be expected to block all of these pathways.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks this cascade, preventing the increase in intracellular calcium and subsequent cellular responses like smooth muscle contraction and glandular secretion.
DOT Script for Gq-Coupled Pathway
Caption: this compound blocks the Gq-coupled signaling pathway.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is important in the heart, where M2 receptor activation slows the heart rate. By blocking these receptors, this compound prevents the ACh-induced decrease in cAMP.
DOT Script for Gi-Coupled Pathway
Caption: this compound blocks the Gi-coupled signaling pathway.
Evolution of Use and Conclusion
The primary application of this compound methylsulfate has been in the clinical setting. However, its well-defined antimuscarinic properties made it a useful research tool in the mid-20th century for studies aiming to differentiate between cholinergic and non-cholinergic mechanisms of smooth muscle contraction and secretion. The discovery of its dual-action mechanism—antimuscarinic and direct spasmolytic—provided a more complex picture of its pharmacology.[1]
In modern research, with the advent of more subtype-selective muscarinic antagonists, the use of non-selective agents like this compound as a primary research tool has diminished. Nevertheless, its historical significance lies in its role as one of the early synthetic anticholinergics that helped to elucidate the physiological functions of the parasympathetic nervous system. Its development story is a classic example of the mid-century pharmaceutical endeavor to create peripherally-acting drugs with improved side-effect profiles, a principle that continues to guide drug design today. The accumulated knowledge from studies involving this compound has contributed to the foundation upon which our current understanding of cholinergic pharmacology is built.
References
Methodological & Application
Application Notes: Diphemanil Methylsulfate in Cell Culture Research
Introduction
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] It exhibits primary activity against the M3 muscarinic receptor (M3R).[1] In clinical practice, it has been used to reduce gastric acid secretion and motility. For researchers, scientists, and drug development professionals, this compound presents an interest in cell culture research, particularly in the field of oncology, due to the established role of M3R in promoting cancer cell proliferation, survival, and migration.
Mechanism of Action
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine (ACh), initiates a signaling cascade. This cascade is implicated in the progression of several cancers, including those of the colon and lung, where M3R is often overexpressed. The binding of ACh to M3R activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Downstream of this, the signaling pathway can lead to the activation of matrix metalloproteinases (e.g., MMP7), which can cleave membrane-bound precursors of growth factors like the epidermal growth factor (EGF), leading to the transactivation of the EGF receptor (EGFR). The activation of both PKC and EGFR converges on the stimulation of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt signaling pathways. These pathways are central regulators of cell proliferation, survival, and differentiation.
This compound methylsulfate, as an M3R antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire downstream signaling cascade. This interruption of pro-tumorigenic signaling forms the basis of its potential application as an anti-cancer agent in a research setting.
Applications in Cell Culture Research
The primary application of this compound methylsulfate in a cell culture laboratory is the investigation of the role of the M3 muscarinic receptor in cancer biology. Specific applications include:
-
Inhibition of Cancer Cell Proliferation: By blocking the M3R-mediated activation of the MAPK and Akt pathways, this compound can be used to study its effects on inhibiting the growth of various cancer cell lines, particularly those of colon, lung, and breast origin.
-
Induction of Apoptosis: The pro-survival signals mediated by the M3R/Akt pathway can be attenuated by this compound, potentially leading to the induction of programmed cell death (apoptosis) in cancer cells.
-
Investigation of Drug Synergy: this compound can be used in combination with other anti-cancer agents to explore potential synergistic or additive effects in inhibiting cancer cell growth.
-
Target Validation: As a specific M3R antagonist, this compound can be a valuable tool for validating the M3 receptor as a therapeutic target in specific cancer types.
Quantitative Data
Disclaimer: Specific IC50 values and effective concentrations for this compound methylsulfate in cancer cell lines are not widely available in the public domain. The following data is based on studies of other selective M3 muscarinic receptor antagonists, such as 4-DAMP and Darifenacin, and should be considered as a starting point for experimental design with this compound. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Table 1: Reported IC50 Values for M3 Muscarinic Receptor Antagonists in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 / Effective Concentration |
| 4-DAMP | H82 | Small Cell Lung Cancer | Cell Proliferation | Significant inhibition at 10⁻⁷ M |
| Darifenacin | H82 | Small Cell Lung Cancer | Cell Proliferation | Significant inhibition at 10⁻⁷ M and 10⁻⁶ M |
| 4-DAMP | CT-26 | Murine Colon Cancer | Cell Proliferation | Dose-dependent inhibition |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay using MTT
This protocol describes a method to assess the effect of this compound methylsulfate on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound methylsulfate
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound methylsulfate in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound methylsulfate in complete cell culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes a method to detect apoptosis in cells treated with this compound methylsulfate using flow cytometry.
Materials:
-
This compound methylsulfate
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (without EDTA if it affects Annexin V binding)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound methylsulfate at the desired concentrations (e.g., IC50 and 2x IC50 determined from the MTT assay) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
After treatment, collect the culture medium (which may contain floating apoptotic cells) from each well into a separate centrifuge tube.
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to their respective centrifuge tubes containing the collected medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC is detected in the FITC channel (FL1), and PI is detected in the PE or a similar channel (FL2).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Analyze the data to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Studying this compound Effects.
References
Application Notes and Protocols for Blocking Cholinergic Signaling In Vitro with Diphemanil Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphemanil methylsulfate is a quaternary ammonium compound that functions as a parasympatholytic agent by acting as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] In the parasympathetic nervous system, acetylcholine (ACh) is a key neurotransmitter that binds to muscarinic receptors on various target cells, initiating a cascade of intracellular signals that lead to physiological responses such as smooth muscle contraction, glandular secretion, and modulation of heart rate.[4] this compound methylsulfate competitively blocks the binding of ACh to these receptors, thereby inhibiting these parasympathetic effects.[1] This property makes it a valuable tool for in vitro studies aimed at understanding cholinergic signaling pathways and for the screening and characterization of new cholinergic drugs.
These application notes provide a comprehensive guide for the use of this compound methylsulfate to block cholinergic signaling in vitro. Detailed protocols for key experiments are provided, along with templates for data presentation and visualization of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Cholinergic Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are preferentially coupled to different G-proteins, leading to the activation of distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by ACh, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the cellular responses associated with these receptors, such as smooth muscle contraction and glandular secretion.[4][5]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. When activated by ACh, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, as seen in the heart.[4][6]
This compound methylsulfate, as a muscarinic antagonist, will block the initial step of these pathways by preventing ACh from binding to the receptor.
Caption: Gq/11-protein coupled cholinergic signaling pathway.
References
- 1. This compound methyl sulfate | C21H27NO4S | CID 6126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Determinants of this compound methylsulfate (Prantal) utilization: a survey of practice in the French neonatal and intensive care units] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary report on the use of this compound methylsulfate (Prantal) 2 per cent dusting powder in hyperhidrosis and bromhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Diphemanil Methylsulfate: Application Notes and Protocols for Isolated Tissue Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diphemanil methylsulfate in isolated tissue experiments. The following sections detail the mechanism of action, quantitative data, and specific protocols for assessing its anticholinergic activity in common isolated tissue preparations.
Introduction
This compound methylsulfate is a quaternary ammonium anticholinergic agent. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This action leads to the relaxation of smooth muscle and a reduction in glandular secretions. In isolated tissue preparations, this compound is a valuable tool for investigating muscarinic receptor pharmacology and for characterizing the anticholinergic properties of novel compounds. A comparative study has shown that this compound methylsulfate is approximately equipotent to ipratropium bromide in antagonizing methacholine-induced contractions in isolated guinea pig tracheal smooth muscle.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound methylsulfate exerts its effects by competitively binding to muscarinic acetylcholine receptors, with a notable interaction at the M3 receptor subtype. These receptors are prevalent in various tissues, including the smooth muscles of the gastrointestinal tract and airways.
In an unstimulated state, the binding of acetylcholine to M3 receptors on smooth muscle cells initiates a signaling cascade. This involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.
This compound, as a competitive antagonist, binds to the same site on the M3 receptor as acetylcholine but does not activate the receptor. This blockade prevents acetylcholine from binding and initiating the contractile signaling pathway, thereby promoting smooth muscle relaxation.
Quantitative Data
The potency of this compound methylsulfate as a competitive antagonist is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. Based on its equipotency with ipratropium, the following data can be utilized.
| Antagonist | Tissue | Agonist | Potency (pA₂) | Reference |
| This compound Methylsulfate | Guinea Pig Trachea | Methacholine | ~8.8 | Inferred from equipotency with Ipratropium |
| Ipratropium Bromide | Guinea Pig Trachea | Methacholine | 8.8 ± 0.3 | [1] |
Experimental Protocols
The following are detailed protocols for assessing the anticholinergic activity of this compound methylsulfate in isolated guinea pig ileum and trachea.
Protocol 1: Antagonism of Acetylcholine-Induced Contractions in Isolated Guinea Pig Ileum
Objective: To determine the pA2 value of this compound methylsulfate for the antagonism of acetylcholine-induced contractions in guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Acetylcholine chloride (stock solution and serial dilutions)
-
This compound methylsulfate (stock solution and serial dilutions)
-
Isolated organ bath system with a 20 mL chamber
-
Isotonic transducer and data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing Tyrode's solution aerated with carbogen.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into 2-3 cm segments.
-
-
Tissue Mounting:
-
Mount a segment of the ileum in the organ bath chamber containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.
-
Apply a resting tension of 0.5 to 1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
-
-
Experimental Workflow:
Caption: Experimental workflow for determining the pA2 value of this compound. -
Data Acquisition:
-
Control Concentration-Response Curve (CRC):
-
Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner.
-
Record the contractile response until a maximal response is achieved.
-
Wash the tissue thoroughly with Tyrode's solution until it returns to the baseline.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound methylsulfate to the organ bath and allow it to incubate with the tissue for 20-30 minutes.
-
-
CRC in the Presence of Antagonist:
-
While the this compound is present, repeat the cumulative addition of acetylcholine to generate a second CRC.
-
-
Repeat:
-
Wash the tissue extensively and allow it to recover.
-
Repeat the procedure with at least two other concentrations of this compound methylsulfate.
-
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The DR is the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ of acetylcholine in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound methylsulfate (-log[this compound]) on the x-axis.
-
The x-intercept of the linear regression of this plot provides the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
Protocol 2: Assessment of Bronchodilatory Effect on Isolated Guinea Pig Trachea
Objective: To evaluate the relaxant effect of this compound methylsulfate on pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Methacholine or Histamine (for pre-contraction)
-
This compound methylsulfate (stock solution and serial dilutions)
-
Isolated organ bath system
-
Isotonic transducer and data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Prepare a zig-zag chain of tracheal rings or a single tracheal ring preparation.
-
-
Tissue Mounting:
-
Mount the tracheal preparation in the organ bath containing Krebs-Henseleit solution at 37°C, aerated with carbogen.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Experimental Protocol:
-
Induce a stable, submaximal contraction (approximately 70-80% of maximum) of the tracheal muscle using a suitable concentration of methacholine (e.g., 1 µM) or histamine (e.g., 10 µM).
-
Once the contraction has stabilized, add increasing concentrations of this compound methylsulfate to the organ bath in a cumulative manner.
-
Record the relaxation of the tracheal muscle at each concentration until maximal relaxation is achieved or a plateau is reached.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound methylsulfate to obtain a concentration-response curve.
-
From this curve, calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation). The negative logarithm of the EC₅₀ gives the pEC₅₀ value, which can be used as an indicator of the relaxant potency.
-
References
Application Note: HPLC Analysis of Diphemanil in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphemanil, a quaternary ammonium anticholinergic agent, is used for its effects on the gastrointestinal tract and other systems. The quantitative analysis of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for such quantification. This application note outlines generalized protocols for sample preparation and HPLC analysis of this compound, along with typical validation parameters.
Principle
The method involves the extraction of this compound from the biological matrix to remove interfering endogenous substances like proteins and salts.[1][2][3] Three common extraction techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Following extraction, the analyte is separated from residual matrix components on a reverse-phase HPLC column and quantified using a suitable detector, typically UV or Mass Spectrometry (MS).
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the required cleanliness of the extract, the desired concentration factor, and the nature of the biological matrix.[4][5]
3.1.1 Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This is a rapid method suitable for initial screening and high-throughput applications.[2][6]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), 0.1% Formic Acid in Acetonitrile.
-
Procedure:
-
Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube.
-
If using an internal standard (IS), spike the sample with the IS solution.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample) to precipitate the proteins.[6]
-
Vortex the mixture vigorously for 1-3 minutes.[2]
-
Centrifuge at >10,000 x g for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Vortex briefly and inject into the HPLC system.
-
3.1.2 Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma, Serum, or Urine
LLE provides a cleaner extract than PPT and can be used to concentrate the analyte.[7][8]
-
Reagents: Ethyl Acetate (HPLC grade), Dichloromethane (HPLC grade), Hexane (HPLC grade), appropriate aqueous buffer (e.g., phosphate or ammonium acetate buffer) to adjust pH.
-
Procedure:
-
Aliquot 200 µL of the biological sample into a glass tube.
-
Add an appropriate volume of aqueous buffer to adjust the pH. Since this compound is a quaternary amine, a neutral or slightly basic pH may be optimal for extraction into an organic solvent.
-
Add 1 mL of an appropriate immiscible organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Cap and vortex vigorously for 5-10 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Vortex briefly and inject into the HPLC system.
-
3.1.3 Protocol 3: Solid-Phase Extraction (SPE) for Plasma, Serum, or Urine
SPE provides the cleanest samples and allows for significant concentration of the analyte, leading to higher sensitivity.[9][10][11] A mixed-mode or polymer-based sorbent is often suitable for basic or quaternary amine compounds.
-
Materials: SPE cartridges (e.g., Mixed-Mode C8/SCX or a hydrophilic-lipophilic balanced (HLB) polymer).
-
Reagents: Methanol (HPLC grade), Deionized Water, appropriate buffers for conditioning, washing, and elution (e.g., phosphate buffer, ammonium hydroxide solution).
-
Procedure (General Steps):
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water to activate the sorbent. Do not allow the cartridge to dry.[9]
-
Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.[9]
-
Washing: Pass 1 mL of a wash solution (e.g., 5% methanol in water or a weak buffer) through the cartridge to remove interfering substances.[9]
-
Elution: Elute the analyte of interest with 1 mL of an appropriate elution solvent (e.g., methanol containing 2-5% ammonium hydroxide to displace the basic analyte).[9]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase as described in the previous protocols.
-
Proposed HPLC Conditions
These are suggested starting conditions and will require optimization.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Column: Reverse-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase:
-
A: 20 mM Ammonium formate or phosphate buffer, pH adjusted to 3.0-4.0.
-
B: Acetonitrile or Methanol.
-
Note: The pH of the mobile phase is critical for the retention and peak shape of amine-containing compounds.[13] An acidic pH will ensure the analyte is in a consistent ionic state.
-
-
Elution Mode: Isocratic or gradient elution. A starting point could be an isocratic mixture of 70% A and 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Detector:
-
UV/Vis Detector: Wavelength set based on the UV absorbance maximum of this compound. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Mass Spectrometer (LC-MS/MS): For higher sensitivity and selectivity, an MS detector is recommended.[14]
-
Data Presentation: Bioanalytical Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability.[15][16][17] The following table summarizes typical validation parameters and their common acceptance criteria based on regulatory guidelines.
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15] | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. A calibration curve should be generated. | Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero calibration points. |
| Accuracy | The closeness of the determined value to the nominal concentration.[18] | Mean concentration should be within ±15% of the nominal value (±20% for LLOQ). Evaluated at LLOQ, Low, Mid, and High QC levels. |
| Precision | The closeness of repeated measurements. Expressed as the coefficient of variation (%CV).[17] | %CV should not exceed 15% (20% for LLOQ). Evaluated for intra-day and inter-day runs. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[15] | Accuracy within ±20% and Precision ≤20%. Signal should be at least 5-10 times the baseline noise. |
| Recovery | The extraction efficiency of the analytical method. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[19] | Analyte concentration should be within ±15% of the initial concentration after storage (e.g., freeze-thaw, short-term benchtop, long-term). |
Visualization
Experimental Workflow Diagram
Caption: General workflow for the HPLC analysis of this compound in biological samples.
Logic for Selecting a Sample Preparation Method
Caption: Decision tree for selecting an appropriate sample preparation method.
Conclusion
This application note provides a comprehensive, though generalized, guide for developing a robust HPLC method for the quantification of this compound in biological samples. The protocols for sample preparation and the suggested starting HPLC conditions serve as a solid foundation for method development. It is imperative that any developed method undergoes rigorous validation according to established regulatory guidelines to ensure the generation of reliable and accurate data for preclinical and clinical research.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. organomation.com [organomation.com]
- 6. agilent.com [agilent.com]
- 7. ijisrt.com [ijisrt.com]
- 8. researchgate.net [researchgate.net]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 11. phenomenex.blog [phenomenex.blog]
- 12. 小分子高效液相色谱 [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. uop.edu.jo [uop.edu.jo]
- 19. japsonline.com [japsonline.com]
Application Note: Quantitative Determination of Diphemanil in Human Plasma by LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Diphemanil in human plasma. The procedure involves a straightforward protein precipitation extraction of this compound and an internal standard from the plasma matrix, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound methylsulfate is a quaternary ammonium anticholinergic agent that acts as a muscarinic acetylcholine receptor antagonist. It is utilized for its effects in reducing secretory excretions, such as in the treatment of hyperhidrosis. Accurate and reliable quantification of this compound in biological matrices like plasma is essential for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. This document provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
Materials and Reagents
-
This compound methylsulfate reference standard
-
4-diphemanylmethylene, 1-methylpiperidine (Internal Standard, I.S.)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Hexafluorobutyric acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable isocratic flow.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Zorbax® C18 reversed-phase column.
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.
Protocol:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Zorbax® C18 reversed-phase column
-
Mobile Phase: 10⁻³ M Ammonium Acetate and 10⁻³ M Hexafluorobutyric Acid in Acetonitrile/Water (60/40, v/v), pH adjusted to 7.0 with ammonium acetate.
-
Flow Rate: Isocratic elution
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Run Time: 10 minutes
Mass Spectrometry
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. The analytes are quantified using multiple reaction monitoring (MRM) of the following precursor-to-product ion transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 278 | 262 |
| Internal Standard | 263 | 247 |
Source: Houri JJ, et al. J Pharm Biomed Anal. 2002.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided good separation of this compound and the internal standard from endogenous plasma components, with no significant interferences observed at the respective retention times.
Method Validation
The method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 0.5 to 50.0 ng/mL. A correlation coefficient (r²) of >0.99 was consistently achieved.
-
Precision and Accuracy: The intra- and inter-assay precision and accuracy were evaluated at three different concentration levels (low, medium, and high QC samples). The results were within the acceptable limits of ±15% (±20% for the LLOQ).
-
Recovery: The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean apparent extraction recoveries were consistently high.
-
Limit of Quantification (LOQ): The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve that could be determined with acceptable precision and accuracy.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 0.5 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL |
| Intra-Assay Precision (%CV) | |
| Low QC | 4.6% - 8.4% |
| Mid QC | 4.6% - 8.4% |
| High QC | 4.6% - 8.4% |
| Inter-Assay Precision (%CV) | |
| Low QC | 2.9% - 10.6% |
| Mid QC | 2.9% - 10.6% |
| High QC | 2.9% - 10.6% |
| Mean Apparent Recovery | |
| This compound | 94% - 104% |
| Internal Standard | 92% - 106% |
Data adapted from Houri JJ, et al. J Pharm Biomed Anal. 2002.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time allow for high-throughput analysis. The method meets the requirements for bioanalytical method validation and is suitable for use in pharmacokinetic studies and routine therapeutic drug monitoring of this compound.
Preparation of Diphemanil Methylsulfate Stock Solutions for In Vitro Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Diphemanil methylsulfate stock solutions for use in a variety of in vitro assays. Adherence to these guidelines will ensure the accuracy and reproducibility of experimental results.
Introduction
This compound methylsulfate is a quaternary ammonium anticholinergic agent that acts as a muscarinic acetylcholine receptor (mAChR) antagonist, with a primary affinity for the M3 receptor subtype.[1] It is utilized in research to investigate the role of muscarinic signaling in various physiological and pathophysiological processes. Accurate preparation of stock solutions is the first critical step for obtaining reliable and consistent data in in vitro studies.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound methylsulfate is essential for its proper handling and solution preparation.
| Property | Value | Citations |
| Chemical Name | 4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate | [2][3] |
| CAS Number | 62-97-5 | [3] |
| Molecular Formula | C₂₁H₂₇NO₄S | [3][4] |
| Molecular Weight | 389.51 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Solubility in DMSO | ≥9.74 mg/mL; up to 25 mg/mL (64.18 mM) with fresh DMSO | [2][3] |
| Solubility in Water | ≥7.7 mg/mL; up to 18 mg/mL (46.21 mM) with sonication | [2][3] |
| Solubility in Ethanol | ≥10.7 mg/mL | [2] |
Recommended Solvents and Storage
The choice of solvent and proper storage are critical for maintaining the stability and activity of this compound methylsulfate stock solutions.
| Parameter | Recommendation | Citations |
| Primary Solvent | Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade. Use of fresh DMSO is recommended to ensure maximum solubility. | [3] |
| Secondary Solvent | Sterile, purified water (e.g., Milli-Q or equivalent). Sonication may be required to aid dissolution. | [2][5] |
| Solid Compound Storage | Store at -20°C upon receipt. | [2] |
| Stock Solution Storage | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month. | [5] |
Experimental Protocols
Preparation of a 10 mM this compound Methylsulfate Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which can be further diluted to prepare working solutions.
Materials:
-
This compound methylsulfate powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound methylsulfate to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 3.90 mg of this compound methylsulfate powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into single-use sterile tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the primary stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is non-toxic to the cells, typically below 0.5%.
Typical Assay Concentration Range: For most in vitro assays involving muscarinic antagonists, the final working concentrations typically range from 1 nM to 10 µM (10⁻⁹ M to 10⁻⁵ M).[2]
Example: Preparation of a 10 µM Working Solution:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock solution by diluting the 10 mM primary stock 1:10 in sterile water or cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of diluent.
-
Final Dilution: To prepare a 10 µM working solution, dilute the 1 mM intermediate stock 1:100 in the final assay buffer or cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of the final buffer/medium.
-
Vehicle Control: It is imperative to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the drug being tested.
Diagrams
Caption: Workflow for preparing this compound methylsulfate stock solutions.
Caption: this compound methylsulfate antagonism of the M3 muscarinic receptor signaling pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diphemanil Administration in Animal Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphemanil methylsulfate is a synthetic anticholinergic agent that acts as a muscarinic receptor antagonist.[1][2] By blocking the action of acetylcholine, it reduces smooth muscle contractions and secretions from various glands.[1][3] This mechanism of action makes it a compound of interest for studying conditions related to the parasympathetic nervous system in animal research models. Its primary applications in human medicine have been in the treatment of hyperhidrosis (excessive sweating) and peptic ulcers.[2][3] These application notes provide detailed information on the administration of this compound methylsulfate in common animal research models, including safety data, suggested experimental protocols, and visualizations of the relevant biological pathways and workflows.
Data Presentation
Safety and Toxicity Data
Acute toxicity data for this compound methylsulfate has been established in rodent models. The following table summarizes the median lethal dose (LD50) values for oral and intravenous administration. Researchers should use this data as a reference for dose selection in exploratory studies and to ensure animal welfare.
| Species | Administration Route | LD50 Value | Toxic Effects Noted |
| Rat | Oral | 1107 mg/kg | Details of toxic effects not reported other than lethal dose value.[4] |
| Rat | Intravenous | 5 mg/kg | Mydriasis (pupillary dilation), Smooth muscle relaxant.[4] |
| Mouse | Oral | 317 mg/kg | Details of toxic effects not reported other than lethal dose value.[4] |
Pharmacokinetic Data
Recommendation: It is highly recommended that researchers conduct pilot pharmacokinetic studies in the specific animal model and for the chosen route of administration to determine key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and bioavailability. This will ensure accurate dose selection and interpretation of efficacy and safety studies.
The following tables are provided as templates for organizing data from such pilot studies.
Pharmacokinetic Parameters of this compound Methylsulfate in Rats (Template)
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral | ||||||
| Intravenous | 100 | |||||
| Subcutaneous |
Pharmacokinetic Parameters of this compound Methylsulfate in Mice (Template)
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral | ||||||
| Intravenous | 100 | |||||
| Subcutaneous |
Pharmacokinetic Parameters of this compound Methylsulfate in Dogs (Template)
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral | ||||||
| Intravenous | 100 | |||||
| Subcutaneous |
Experimental Protocols
Pilocarpine-Induced Hyperhidrosis Model in Mice
This model is used to evaluate the efficacy of antisudorific agents. Pilocarpine, a muscarinic receptor agonist, is used to induce sweating, which can then be quantified.
Methodology:
-
Animal Model: Adult male or female mice (e.g., ICR strain), 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound methylsulfate, Positive control). A minimum of 6-8 animals per group is recommended.
-
Drug Preparation: Dissolve this compound methylsulfate in a suitable vehicle (e.g., sterile saline or distilled water). The concentration should be prepared to administer the desired dose in a volume of 5-10 ml/kg body weight. A suggested starting dose, based on studies with the similar anticholinergic agent glycopyrrolate, is in the range of 0.1 - 1.0 mg/kg.[7]
-
Administration: Administer this compound methylsulfate or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) 30 minutes prior to pilocarpine challenge.
-
Induction of Sweating: Administer pilocarpine hydrochloride (2.5 mg/kg) via intraperitoneal injection to induce sweating.[7]
-
Sweat Quantification (Iodine-Starch Method):
-
Anesthetize the mice (e.g., with an appropriate injectable or inhalant anesthetic).
-
Gently wipe the plantar surface of the hind paws.
-
Apply a 2% iodine solution in ethanol to the plantar surface and allow it to dry.
-
Apply a suspension of starch in castor oil to the same area.
-
Sweat secretion will cause the iodine and starch to react, forming dark blue spots.
-
Capture high-resolution images of the paws at a fixed time point (e.g., 15 minutes after pilocarpine injection).
-
-
Data Analysis: Quantify the sweating area by image analysis software (e.g., ImageJ). Calculate the percentage of the paw area covered by blue spots. Compare the mean sweating area between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Stress-Induced Gastric Ulcer Model in Rats
This model is used to assess the anti-ulcerogenic properties of a compound. Stress is induced to provoke the formation of gastric lesions.
Methodology:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats, weighing 180-220g.
-
Acclimatization: House animals for at least one week under standard laboratory conditions with ad libitum access to food and water.
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Grouping: Randomly assign rats to treatment groups (e.g., Vehicle control, this compound methylsulfate, Positive control like atropine or cimetidine). A minimum of 6 animals per group is recommended.
-
Drug Preparation: Dissolve this compound methylsulfate in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose). Prepare the concentration to administer the desired dose in a volume of 5-10 ml/kg body weight. Based on studies with atropine, a starting dose range of 0.1 - 1.0 mg/kg can be explored.[8]
-
Administration: Administer this compound methylsulfate or vehicle orally (by gavage) or via intraperitoneal injection 30-60 minutes before stress induction.
-
Stress Induction (Water Immersion Restraint Stress):
-
Ulcer Assessment:
-
At the end of the stress period, euthanize the rats using an approved method (e.g., CO2 inhalation).
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Pin the stomach flat on a board and examine the gastric mucosa for ulcers under a dissecting microscope.
-
Measure the length of each lesion in millimeters. The sum of the lengths of all lesions for each stomach is the ulcer index.
-
-
Data Analysis: Compare the mean ulcer index between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). Calculate the percentage of ulcer inhibition for each treatment group compared to the vehicle control.
Mandatory Visualization
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: Mechanism of this compound as a muscarinic antagonist.
Experimental Workflow for Pilocarpine-Induced Hyperhidrosis Model
Caption: Workflow for the mouse hyperhidrosis model.
Logical Relationship for Stress-Induced Ulcer Model
Caption: Role of this compound in the stress ulcer model.
References
- 1. The pharmacokinetics of DPH after the administration of a single intravenous or intramuscular dose in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dose toxicity study: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. RTECS NUMBER-TN5075000-Chemical Toxicity Database [drugfuture.com]
- 5. Pharmacokinetics of this compound methylsulphate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound methylsulphate in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Objective Quantitation of Focal Sweating Areas Using a Mouse Sweat-assay Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of drugs on the production of stress ulcer in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Diphemanil in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Diphemanil methylsulfate in biological matrices. The information is intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
This compound methylsulfate is a quaternary ammonium anticholinergic agent that acts as a muscarinic receptor antagonist. It is primarily used for its effects on reducing smooth muscle spasms and secretions. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
This document outlines a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. Additionally, general protocols for sample preparation, including protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), are provided and can be adapted for different biological matrices.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the action of acetylcholine at muscarinic receptors, with a particular affinity for the M3 subtype. This antagonism prevents the downstream signaling cascade typically initiated by acetylcholine, leading to a reduction in glandular secretions and smooth muscle contraction.
Caption: this compound blocks acetylcholine binding to M3 muscarinic receptors.
Analytical Method: LC-MS/MS for this compound in Human Plasma
This section details a validated LC-MS/MS method for the quantification of this compound methylsulfate in human plasma.[]
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of this compound from plasma samples.
Caption: Workflow for protein precipitation of plasma samples.
Protocol:
-
To 100 µL of plasma sample, add the internal standard (IS), 4-diphemanylmethylene,1-methylpiperidine.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | Zorbax® C18 reversed-phase column |
| Mobile Phase | 10⁻³ M ammonium acetate and 10⁻³ M hexafluorobutyric acid, pH adjusted to 7.0 with ammonium acetate/acetonitrile (40/60, v/v) |
| Flow Rate | Isocratic elution |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Mass Spectrometry Conditions
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 278 > 262 |
| MRM Transition (Internal Standard) | m/z 263 > 247 |
Method Validation Summary
The described method has been validated and key performance characteristics are summarized below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5–50.0 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Mean Extraction Recovery (this compound) | 94–104% |
| Mean Extraction Recovery (IS) | 92–106% |
| Intra-assay Precision (RSD) | 4.6% to 8.4% |
| Inter-assay Precision (RSD) | 2.9% to 10.6% |
Alternative Sample Preparation Protocols
For different biological matrices or specific analytical requirements, alternative sample preparation techniques may be more suitable. The following are general protocols that can be optimized for this compound analysis.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. For a quaternary ammonium compound like this compound, a weak cation exchange (WCX) sorbent is recommended.
Protocol:
-
Conditioning: Condition the WCX SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated biological sample (e.g., diluted urine or plasma) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interferences.
-
Elution: Elute this compound from the cartridge using an appropriate solvent, such as a mixture of methanol and a small amount of a strong acid (e.g., formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquids.
Protocol:
-
Sample pH Adjustment: Adjust the pH of the aqueous biological sample to basic conditions (e.g., pH 9-10) to ensure this compound is in its free base form.
-
Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).
-
Mixing: Vortex the mixture vigorously to facilitate the transfer of this compound into the organic phase.
-
Phase Separation: Centrifuge to achieve clear separation of the aqueous and organic layers.
-
Collection and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. This includes calibration curve parameters, quality control sample results, and the concentrations of this compound determined in the unknown samples. The results should be reported along with the relevant validation data to ensure the reliability of the findings.
Conclusion
The provided protocols offer a robust starting point for the analysis of this compound in biological matrices. The detailed LC-MS/MS method for plasma provides a validated procedure that can be implemented directly. The alternative sample preparation methods offer flexibility for different matrices and experimental needs. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results in any research or drug development setting.
References
Troubleshooting & Optimization
Diphemanil Methylsulfate in Solution: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of Diphemanil Methylsulfate in solution. This resource is designed to assist researchers in anticipating potential challenges, troubleshooting experimental issues, and ensuring the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound Methylsulfate in solution?
A1: The stability of this compound Methylsulfate in solution is primarily influenced by pH, temperature, and exposure to light. As a quaternary ammonium compound with an ester functional group, it is susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate this degradation, and exposure to UV light may induce photodegradation.
Q2: What is the expected shelf-life of a this compound Methylsulfate stock solution?
A2: The shelf-life of a this compound Methylsulfate stock solution is highly dependent on the solvent and storage conditions. For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, solutions should be kept at low temperatures (2-8°C or frozen) and protected from light. It is crucial to perform periodic purity checks to ensure the integrity of the solution over time.
Q3: What are the likely degradation products of this compound Methylsulfate?
A3: Based on its chemical structure, the primary degradation pathway for this compound Methylsulfate is the hydrolysis of the ester linkage. This would result in the formation of benzilic acid and the quaternary ammonium alcohol, N,N-dimethyl-4-hydroxypiperidinium methylsulfate. Other potential degradation products could arise from oxidation of the piperidine ring or photodegradation of the benzhydryl group.
Q4: How can I monitor the stability of my this compound Methylsulfate solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the stability of this compound Methylsulfate. This method should be able to separate the intact drug from its potential degradation products. Key parameters to monitor include the peak area (or height) of the this compound Methylsulfate peak and the appearance of any new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound Methylsulfate in the experimental solution. | Prepare fresh solutions for each experiment. If using a stock solution, verify its purity via HPLC before use. Ensure the pH and temperature of your experimental buffers are within a stable range for the compound. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | Compare the chromatogram to a freshly prepared standard. If new peaks are present, consider performing forced degradation studies (acid, base, oxidation, heat, light) to tentatively identify the degradation products. |
| Precipitation observed in the solution upon storage. | Poor solubility or degradation leading to less soluble products. | Ensure the concentration of the solution does not exceed the solubility limit in the chosen solvent. If precipitation occurs after storage, it may be a sign of degradation; the solution should be discarded. |
| Discoloration of the solution. | Potential oxidative or photodegradation. | Store solutions in amber vials or otherwise protect them from light. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Predicted Degradation Pathway
The primary degradation pathway for this compound Methylsulfate in aqueous solution is anticipated to be hydrolysis of the ester bond, catalyzed by either acid or base.
Caption: Predicted hydrolytic degradation of this compound Methylsulfate.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate or acetate buffer (e.g., 20 mM, pH 4.5). The exact ratio should be optimized for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound Methylsulfate in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Evaluation: Determine the peak area of this compound Methylsulfate in the samples and compare it to the standard curve to quantify the concentration. Monitor for the appearance and growth of any new peaks, which may indicate degradation.
Forced Degradation Study Workflow
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Caption: Workflow for a forced degradation study.
General Protocol:
-
Sample Preparation: Prepare solutions of this compound Methylsulfate at a suitable concentration (e.g., 0.5 mg/mL) in various stress media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral: Water
-
-
Stress Conditions:
-
Hydrolysis: Incubate the acidic, basic, and neutral solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Oxidation: Keep the oxidative solution at room temperature for a defined period.
-
Thermal: Incubate a solution in a neutral buffer at a higher temperature (e.g., 80°C).
-
Photostability: Expose a solution to light according to ICH Q1B guidelines.
-
-
Time-Point Sampling: At various time points, withdraw aliquots of each solution. Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the major degradants.
This technical support guide provides a foundational understanding of the stability and degradation of this compound Methylsulfate in solution. It is essential to adapt and validate these methodologies for specific experimental contexts.
Technical Support Center: Diphemanil Methylsulfate in Electrophysiology
Welcome to the technical support center for the use of Diphemanil methylsulfate in electrophysiological studies. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during electrophysiology experiments using this compound methylsulfate.
Issue 1: Unexpected Proarrhythmic Events (EADs, Torsades de Pointes-like activity)
Question: I am observing early afterdepolarizations (EADs) and polymorphic ventricular tachycardia-like events in my cardiac preparations after applying this compound methylsulfate. How can I troubleshoot this?
Answer:
This compound methylsulfate has been shown to exhibit Class III antiarrhythmic properties, which can include the prolongation of the action potential duration (APD).[1] At higher concentrations, this can lead to proarrhythmic events like EADs.[1] Here is a step-by-step guide to troubleshoot this issue:
-
Confirm Drug Concentration:
-
Verify the calculations for your stock solution and final dilutions. In rabbit Purkinje fibers, EADs were observed at concentrations of 10 µM and 30 µM.[1]
-
Consider performing a concentration-response curve to identify the threshold for proarrhythmic events in your specific preparation.
-
-
Evaluate Stimulation Frequency:
-
The effects of this compound on APD can be frequency-dependent, with more pronounced effects at lower heart rates (inverse frequency dependency).[1]
-
If you are pacing your preparation, assess whether the observed proarrhythmic events are more frequent at slower stimulation rates.
-
-
Review Experimental Conditions:
-
Ensure that your extracellular solution contains physiological concentrations of ions, particularly potassium, as low potassium levels can exacerbate the effects of IKr (hERG) channel blockers.
-
Maintain a stable temperature, as ion channel kinetics are temperature-sensitive.
-
-
Consider Off-Target Effects:
-
While the primary target of this compound is the muscarinic receptor, its Class III action suggests off-target effects on potassium channels, likely the hERG (IKr) channel. Prolonged exposure or high concentrations might lead to excessive channel blockade.
-
-
Washout Procedure:
-
Be aware that the effects of this compound methylsulfate may not be readily reversible with a standard washout procedure.[1] Extended washout periods may be necessary to return to baseline.
-
Issue 2: Variability in Experimental Results
Question: I am seeing significant variability in the electrophysiological effects of this compound methylsulfate between experiments. What could be the cause?
Answer:
Variability in electrophysiological recordings can stem from several factors. Here's a checklist to ensure consistency:
-
Solution Preparation and Stability:
-
Cell/Tissue Health:
-
Ensure the health and viability of your preparation. In patch-clamp experiments, a stable giga-seal (>1 GΩ) is crucial for high-quality recordings.[5]
-
Monitor the resting membrane potential and other baseline parameters before drug application to ensure the health of the cell.
-
-
Consistent Experimental Protocol:
-
Use a standardized protocol for drug application, including incubation times and perfusion rates.
-
Ensure that the voltage-clamp protocol is appropriate for the ion channel you are studying.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound methylsulfate in the context of electrophysiology?
A1: this compound methylsulfate is a muscarinic acetylcholine receptor antagonist.[3][4] In cardiac electrophysiology, its most prominent reported effect is a Class III antiarrhythmic action, which involves the prolongation of the action potential duration.[1] This is typically associated with the blockade of delayed rectifier potassium currents, such as IKr (hERG).
Q2: What are the known off-target effects of this compound methylsulfate on ion channels?
A2: The observed Class III antiarrhythmic effect strongly suggests an off-target interaction with cardiac potassium channels, particularly the rapid component of the delayed rectifier current (IKr), encoded by the hERG gene.[1] Blockade of this channel is a common mechanism for drug-induced QT prolongation.[6] There is also a possibility of effects on other ion channels, such as sodium and calcium channels, especially at higher concentrations, as seen with other diphenyl compounds.[7]
Q3: How should I prepare a stock solution of this compound methylsulfate?
A3: this compound methylsulfate is soluble in water (≥7.7 mg/mL) and DMSO (≥9.74 mg/mL).[2][4] For most electrophysiology experiments, a stock solution in water or DMSO is appropriate.
-
For a 10 mM stock solution in water: Dissolve 3.895 mg of this compound methylsulfate (MW: 389.51 g/mol ) in 1 mL of deionized water.
-
For a 10 mM stock solution in DMSO: Dissolve 3.895 mg of this compound methylsulfate in 1 mL of high-purity DMSO. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When diluting a DMSO stock into your aqueous extracellular solution, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on ion channel function.
Q4: Is this compound methylsulfate stable in aqueous solutions?
A4: Quaternary ammonium compounds are generally stable in aqueous solutions.[8][9][10][11][12] However, for optimal experimental reproducibility, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.
Data Presentation
| Parameter | Value | Species/Preparation | Reference |
| Electrophysiological Effect | Class III Antiarrhythmic Action | Rabbit Purkinje Fibers | [1] |
| Concentration for APD Prolongation | 0.1 µM - 30 µM | Rabbit Purkinje Fibers | [1] |
| Concentration for EAD Induction | 10 µM and 30 µM | Rabbit Purkinje Fibers | [1] |
| Solubility in Water | ≥7.7 mg/mL | N/A | [2] |
| Solubility in DMSO | ≥9.74 mg/mL | N/A | [2][4] |
Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Recording of Cardiac Action Potentials
This protocol describes a general method for recording action potentials from isolated cardiomyocytes to assess the effects of this compound methylsulfate.
-
Cell Preparation: Isolate ventricular myocytes from the desired species (e.g., rabbit, guinea pig) using established enzymatic digestion protocols.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-5 MΩ.
-
Switch to current-clamp mode to record action potentials.
-
Pace the cell at a desired frequency (e.g., 1 Hz) by injecting brief suprathreshold current pulses.
-
Record a stable baseline of action potentials for several minutes.
-
-
Drug Application:
-
Prepare the desired final concentration of this compound methylsulfate in the extracellular solution.
-
Perfuse the cell with the this compound-containing solution.
-
Allow sufficient time for the drug effect to reach a steady state.
-
-
Data Analysis:
-
Measure the action potential duration at 90% repolarization (APD90) before and after drug application.
-
Monitor for the appearance of EADs or other proarrhythmic events.
-
Visualizations
Caption: Signaling pathway of this compound methylsulfate at the M2 muscarinic receptor.
Caption: General experimental workflow for electrophysiological assessment.
Caption: Troubleshooting flowchart for this compound-induced EADs.
References
- 1. [Electrophysiologic effects and arrhythmogenic potential of this compound methylsulfate on rabbit purkinje fibers. Correlations with clinical observations of QT prolongation in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Na(+) current by diphenhydramine and other diphenyl compounds: molecular determinants of selective binding to the inactivated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 12. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diphemanil Methylsulfate for In Vivo Studies
Welcome to the technical support center for the use of Diphemanil methylsulfate in in vivo research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound methylsulfate?
This compound methylsulfate is a synthetic anticholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] It primarily targets the M3 muscarinic receptors located on smooth muscle and glands.[4][5] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, this compound inhibits parasympathetic activity.[1] This leads to a reduction in smooth muscle contraction and glandular secretions, such as saliva and gastric acid.[1][2]
Q2: What are the key pharmacokinetic parameters of this compound methylsulfate to consider for in vivo studies?
Understanding the pharmacokinetic profile of this compound is crucial for designing an effective dosing regimen. Key parameters from studies in healthy human subjects are summarized below. While these are from human studies, they can provide a useful starting point for animal model study design.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (tmax) | 2 to 4 hours (oral) | [5][6] |
| Mean Half-life (t½) | 8.35 hours (oral) | [5][6] |
| Bioavailability | Low (15-25% orally) | [5] |
| Metabolism | Hepatic | [1] |
| Excretion | Primarily renal | [1] |
Q3: How should I prepare this compound methylsulfate for in vivo administration?
This compound methylsulfate is soluble in water.[4] For oral administration, it can be dissolved in sterile water or a suitable vehicle like a 0.5% carboxymethylcellulose (CMC-Na) solution to create a homogeneous suspension.[5] For other routes, ensure the solvent is appropriate and sterile. It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent contamination.[4]
Q4: What is a recommended starting dose for my in vivo study?
Q5: What are the potential side effects I should monitor for in my animals?
As an anticholinergic agent, this compound can cause a range of side effects.[1] Researchers should closely monitor animals for the following signs:
-
Dry mouth (observed as increased water consumption)[9]
-
Constipation (reduced fecal output)[9]
-
Urinary retention[9]
-
Blurred vision (which can be difficult to assess in some animals)[9]
-
Tachycardia (increased heart rate)[9]
-
Dizziness or lightheadedness (observed as ataxia or altered gait)[9]
More severe side effects at higher doses could include confusion or hallucinations.[9] If any of these are observed, the dose should be adjusted accordingly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Insufficient dose- Poor bioavailability- Inappropriate route of administration | - Perform a dose-escalation study to find the effective dose.- Consider a different route of administration (e.g., intraperitoneal or subcutaneous) if oral bioavailability is a concern.- Ensure proper formulation and administration technique. |
| Observed Toxicity or Adverse Events | - Dose is too high- Animal model is particularly sensitive | - Reduce the dose.- Increase the dosing interval.- Monitor animals more frequently for signs of toxicity. |
| High Variability in Results | - Inconsistent dosing- Individual animal differences in metabolism- Improper vehicle or formulation | - Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to account for biological variability.- Use a consistent and well-mixed formulation for all experiments. |
Experimental Protocols
Protocol: Dose-Finding Study for Oral Administration of this compound Methylsulfate in a Rodent Model
-
Animal Model: Select the appropriate rodent model for your research question (e.g., Wistar rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to different dose groups (e.g., Vehicle control, 1 mg/kg, 5 mg/kg, 10 mg/kg, and 25 mg/kg of this compound). A group size of at least 5-8 animals is recommended.
-
Formulation: Prepare a fresh solution of this compound methylsulfate in sterile water or 0.5% CMC-Na on the day of dosing. The vehicle control group should receive the vehicle alone.
-
Administration: Administer the assigned dose orally via gavage. The volume should be consistent across all groups (e.g., 5-10 ml/kg).
-
Monitoring:
-
Efficacy: Measure the desired biological endpoint at predetermined time points (e.g., inhibition of gastric acid secretion, reduction in intestinal motility).
-
Toxicity: Observe the animals for any clinical signs of toxicity as listed in the FAQ section at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose). Record body weight daily.
-
-
Data Analysis: Analyze the dose-response relationship to determine the optimal dose that produces the desired effect with minimal toxicity.
Visualizations
Caption: Mechanism of action of this compound methylsulfate.
Caption: Workflow for optimizing this compound concentration in vivo.
References
- 1. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 2. What is this compound Methylsulfate used for? [synapse.patsnap.com]
- 3. pharmakb.com [pharmakb.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetics of this compound methylsulphate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound methylsulphate in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetics of this compound methylsulfate in infants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of this compound Methylsulfate? [synapse.patsnap.com]
Diphemanil Methylsulfate: A Technical Guide to Off-Target Effects for Researchers
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Diphemanil Methylsulfate in their experiments. This resource addresses potential off-target effects and offers troubleshooting strategies in a user-friendly question-and-answer format to ensure the accuracy and reliability of your research findings.
This compound methylsulfate is a quaternary ammonium anticholinergic agent, primarily known for its antagonist activity at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. This action leads to decreased secretions and relaxation of smooth muscle, making it clinically useful for conditions like hyperhidrosis and peptic ulcers. However, in a research setting, understanding its potential interactions with unintended molecular targets is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound Methylsulfate?
This compound methylsulfate is a well-established competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its primary therapeutic effects are mediated through the blockade of these receptors, with a notable affinity for the M3 subtype.
Q2: What are the potential off-target effects of this compound Methylsulfate that I should be aware of in my experiments?
While specific, comprehensive off-target screening data for this compound methylsulfate is not extensively published, its chemical structure as a quaternary ammonium compound and its known interactions with cholinergic systems suggest potential for cross-reactivity with other receptors and ion channels. Researchers should consider the possibility of interactions with:
-
Other Muscarinic Receptor Subtypes: Although it has a preference for M3 receptors, this compound can also antagonize other muscarinic subtypes (M1, M2, M4, M5), which could lead to a broad range of effects depending on the experimental system.
-
Sigma Receptors: The structural features of this compound, including a piperidine ring and diphenyl moiety, are found in some sigma receptor ligands. While direct binding data for this compound is scarce, researchers should be aware of the potential for interaction with sigma-1 and sigma-2 receptors, which can modulate a variety of signaling pathways.
-
Neuronal Ion Channels: As a charged quaternary ammonium compound, this compound has the potential to interact with the pores of various ion channels, potentially leading to non-specific blockade. This is a general consideration for this class of molecules.
-
Biogenic Amine Receptors: Due to some structural similarities with ligands for biogenic amine receptors (e.g., serotonin, dopamine), the possibility of low-affinity interactions cannot be entirely ruled out, especially at higher concentrations.
Troubleshooting Guide for Unexpected Experimental Results
Unexpected results in experiments involving this compound methylsulfate can often be traced to its known pharmacology or potential off-target effects. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Observed cellular phenotype is inconsistent with known M3 receptor blockade.
-
Possible Cause: Off-target effects on other muscarinic receptor subtypes or entirely different receptor systems (e.g., sigma receptors).
-
Troubleshooting Steps:
-
Literature Review: Investigate the expression of other muscarinic receptor subtypes and potential off-target receptors (like sigma receptors) in your specific cell line or tissue model.
-
Use of More Selective Antagonists: Compare the effects of this compound with more selective antagonists for the M3 receptor or other relevant targets to dissect the specific receptor involvement.
-
Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects are often observed at higher concentrations. Determine if the unexpected phenotype is only present at concentrations significantly higher than the reported affinity for M3 receptors.
-
Problem 2: Variability in assay results or poor reproducibility.
-
Possible Cause: Interference of this compound with the assay technology itself. As a quaternary ammonium compound, it may have surfactant-like properties at higher concentrations or interfere with fluorescence- or luminescence-based readouts.
-
Troubleshooting Steps:
-
Assay Interference Controls: Run control experiments to test for assay interference. This includes incubating this compound with the detection reagents in the absence of cells or target proteins to see if it directly affects the signal.
-
Test for Interference in Luciferase Assays: If using a luciferase reporter assay, be aware that some small molecules can directly inhibit or stabilize the luciferase enzyme, leading to false positive or negative results.[1][2] Perform a counter-screen with purified luciferase to rule out direct enzyme inhibition.
-
Evaluate for Fluorescence Quenching or Enhancement: In fluorescence-based assays, check if this compound absorbs light at the excitation or emission wavelengths of your fluorophore, which could lead to signal quenching. Conversely, some compounds can enhance fluorescence signals.
-
Problem 3: Unexpected changes in cell health or morphology.
-
Possible Cause: Non-specific effects on cell membranes or ion channel function due to the quaternary ammonium structure, especially at high concentrations.
-
Troubleshooting Steps:
-
Cell Viability Assays: Perform standard cell viability assays (e.g., MTT, trypan blue exclusion) to determine if the observed effects are due to cytotoxicity at the concentrations used.
-
Ion Channel Blockade Assessment: If your experimental system is sensitive to changes in membrane potential, consider that quaternary ammonium compounds can cause non-specific blockade of ion channels. Electrophysiological studies may be necessary to investigate this possibility.
-
Microscopy: Carefully examine cell morphology for any signs of membrane disruption or other stress responses that might indicate a non-specific effect.
-
Quantitative Data Summary
Currently, there is a lack of publicly available, comprehensive quantitative data on the off-target binding profile of this compound methylsulfate. Researchers are encouraged to perform their own selectivity profiling against a panel of relevant receptors and ion channels, particularly if unexpected results are observed.
| Target Class | Potential for Interaction | Notes |
| Muscarinic Receptors | High (Primary Target) | Known antagonist, with preference for M3 subtype. |
| Sigma Receptors | Possible | Based on structural similarities to known ligands. |
| Neuronal Ion Channels | Possible | General property of some quaternary ammonium compounds. |
| Biogenic Amine Receptors | Low | Possible at high concentrations due to structural motifs. |
Experimental Protocols
Protocol 1: Assessing Off-Target Binding via Radioligand Binding Assay
This protocol provides a general framework for assessing the binding of this compound methylsulfate to a potential off-target receptor using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Troubleshooting Assay Interference
This logical workflow helps to determine if this compound methylsulfate is interfering with your assay readout.
Caption: Decision tree for troubleshooting assay interference.
Signaling Pathway Considerations
When studying signaling pathways, it is important to consider how off-target effects of this compound could confound results. For instance, an interaction with sigma-1 receptors could modulate calcium signaling, which might be misinterpreted as a consequence of muscarinic receptor blockade.
References
Technical Support Center: Diphemanil Methylsulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diphemanil methylsulfate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound methylsulfate and what is its primary mechanism of action?
A1: this compound methylsulfate is a quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M3 subtype.[2] By blocking the action of acetylcholine at these receptors, it inhibits parasympathetic nerve impulses, leading to effects such as reduced glandular secretions and relaxation of smooth muscle.
Q2: What are the key physical and chemical properties of this compound methylsulfate?
A2: this compound methylsulfate is a white to off-white solid. As a quaternary ammonium salt, it possesses a permanent positive charge, which influences its solubility. Key properties are summarized in the table below.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₇NO₄S | [1] |
| Molecular Weight | 389.51 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 194-195 °C | [2] |
Q3: In which common laboratory solvents is this compound methylsulfate soluble?
A3: this compound methylsulfate exhibits solubility in a range of common laboratory solvents. Due to its quaternary ammonium structure, it is soluble in water and other polar solvents. The table below provides a summary of its solubility in various solvents.
Data Presentation: Solubility of this compound methylsulfate
| Solvent | Solubility | Notes |
| Water | 16.67 mg/mL (42.80 mM) | Ultrasonic assistance may be required for complete dissolution. |
| Ethanol (EtOH) | ≥10.7 mg/mL | N/A |
| Dimethyl sulfoxide (DMSO) | ≥9.74 mg/mL - 10 mg/mL | N/A |
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound methylsulfate in experimental settings.
Issue 1: Difficulty in Dissolving this compound methylsulfate
-
Problem: The compound is not fully dissolving in the chosen solvent, or the solution appears cloudy.
-
Possible Causes & Solutions:
-
Insufficient Sonication: For aqueous solutions, sonication is often necessary to achieve full dissolution. Ensure the solution is sonicated in a water bath until it becomes clear.
-
Low Temperature: Solubility can be temperature-dependent. Gently warming the solution to 37°C may aid in dissolution. However, avoid excessive or prolonged heating, which could lead to degradation.
-
Incorrect Solvent: While soluble in water, ethanol, and DMSO, using an inappropriate solvent will hinder dissolution. Refer to the solubility table above to select a suitable solvent.
-
Supersaturation: Attempting to prepare a solution at a concentration exceeding its solubility limit will result in incomplete dissolution. Prepare a stock solution at a concentration known to be soluble and dilute it further for your working solution.
-
Issue 2: Precipitation of this compound methylsulfate Upon Dilution into Biological Buffers or Cell Culture Media
-
Problem: A clear stock solution of this compound methylsulfate becomes cloudy or forms a precipitate when diluted into a physiological buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium.
-
Possible Causes & Solutions:
-
"Salting Out" Effect: High concentrations of salts in buffers like PBS can decrease the solubility of other solutes, including this compound methylsulfate, leading to precipitation.
-
Recommended Action: Try diluting the stock solution into a larger volume of the buffer or medium while vortexing to ensure rapid and even dispersion. Preparing an intermediate dilution in a less salt-concentrated buffer before the final dilution may also be beneficial.
-
-
pH Shift: The pH of your final solution can influence the solubility of the compound.
-
Recommended Action: Check the pH of your final solution. While this compound methylsulfate is a quaternary ammonium salt and its charge is not pH-dependent, extreme pH values can affect the stability of the compound or its interaction with buffer components.
-
-
Interaction with Media Components: Components in complex media, such as proteins or other additives, may interact with this compound methylsulfate, causing it to precipitate.
-
Recommended Action: When preparing solutions for cell culture, add the this compound methylsulfate stock solution to the media dropwise while gently swirling the flask to avoid localized high concentrations.
-
-
Issue 3: Inconsistent or Unexpected Experimental Results
-
Problem: Variability in experimental outcomes or a lack of expected biological activity.
-
Possible Causes & Solutions:
-
Solution Instability: Improper storage of stock solutions can lead to degradation of the compound.
-
Recommended Action: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Inaccurate Concentration: Precipitation in the stock solution or during dilution can lead to a lower than expected final concentration of the active compound.
-
Recommended Action: Visually inspect stock and working solutions for any signs of precipitation before use. If precipitation is observed, follow the troubleshooting steps outlined above to redissolve the compound.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound methylsulfate Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound methylsulfate for subsequent dilution in experimental assays.
-
Materials:
-
This compound methylsulfate powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator water bath
-
-
Methodology:
-
Weigh the desired amount of this compound methylsulfate powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If any particulate matter remains, sonicate the tube in a water bath at room temperature for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Calcium Flux Assay to Measure M3 Receptor Antagonism
-
Objective: To assess the antagonistic effect of this compound methylsulfate on M3 receptor-mediated intracellular calcium mobilization in a cell-based assay.
-
Materials:
-
Cells expressing the human muscarinic M3 receptor (e.g., CHO-M3 or HEK-M3 cells)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well black-walled, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Acetylcholine (ACh) or another muscarinic agonist
-
This compound methylsulfate stock solution (prepared as in Protocol 1)
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Methodology:
-
Cell Plating: Seed the M3 receptor-expressing cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound methylsulfate in HBSS at 2x the final desired concentrations.
-
Add the this compound methylsulfate dilutions to the respective wells and incubate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of the muscarinic agonist (e.g., acetylcholine) in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in the fluorescence plate reader and begin kinetic reading.
-
After establishing a stable baseline, inject the agonist solution into the wells.
-
Continue to record the fluorescence signal for a set period to capture the calcium mobilization profile.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity or the area under the curve for each well.
-
Plot the response against the concentration of this compound methylsulfate to generate a dose-response curve and calculate the IC₅₀ value.
-
-
Mandatory Visualizations
References
Technical Support Center: Minimizing Diphemanil Methylsulfate Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing Diphemanil methylsulfate in their experiments, encountering precipitation in culture media can be a significant hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these specific issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound methylsulfate and why is it used in research?
This compound methylsulfate is a quaternary ammonium anticholinergic agent.[1][2][3] It functions as a muscarinic acetylcholine receptor (mAChR) antagonist, with a primary affinity for the M3 subtype.[1][2] In research, it is often used to study cellular signaling pathways involving muscarinic receptors and to investigate the effects of their blockade.
Q2: Why does this compound methylsulfate precipitate in my cell culture medium?
Precipitation of this compound methylsulfate in aqueous solutions like cell culture media can occur for several reasons:
-
Exceeding Solubility Limits: Every compound has a maximum concentration at which it can dissolve in a particular solvent. If this limit is exceeded when preparing your working solution, the compound will precipitate.
-
"Salting Out" Effect: Cell culture media are complex solutions containing various salts (e.g., calcium chloride, sodium phosphate). As a quaternary ammonium compound, this compound methylsulfate carries a permanent positive charge and can interact with negatively charged ions like phosphates, potentially forming insoluble salts.
-
pH and Temperature Effects: The pH and temperature of the culture medium can influence the solubility of a compound. While this compound methylsulfate's charge is pH-independent, the overall composition and ionic strength of the media can change with pH, affecting solubility. Adding a concentrated stock solution to a cooler medium can also induce precipitation.
-
Interaction with Serum Proteins: While serum proteins can sometimes enhance the solubility of hydrophobic compounds, they can also interact with charged molecules, potentially leading to aggregation and precipitation under certain conditions.
Q3: What is the recommended solvent for preparing this compound methylsulfate stock solutions?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound methylsulfate.[4] It is crucial to prepare a concentrated stock to minimize the final volume of DMSO in the cell culture, as high concentrations of DMSO can be toxic to cells.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Troubleshooting Guide
Encountering precipitation can be frustrating, but a systematic approach can help identify and resolve the issue.
Initial Checks
-
Visual Inspection of Stock Solution: Before preparing your working solution, carefully inspect your DMSO stock of this compound methylsulfate. Ensure there is no visible precipitate. If precipitate is present, gently warm the solution and vortex to redissolve.
-
Verify Calculations: Double-check all calculations for the preparation of your working solution to ensure you have not inadvertently exceeded the intended final concentration.
Troubleshooting Precipitation Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Concentration Shock/Exceeding Solubility Limit: The rapid change in solvent from DMSO to an aqueous environment causes the drug to crash out of solution. | 1. Slow, Drop-wise Addition: Add the DMSO stock solution slowly and drop-wise to the culture medium while gently vortexing or swirling. This facilitates rapid and even dispersion. 2. Pre-warm the Medium: Always use culture medium that has been pre-warmed to 37°C. 3. Lower the Final Concentration: If experimentally feasible, reduce the final concentration of this compound methylsulfate. |
| Media becomes cloudy or hazy after adding the stock solution. | Formation of Fine Precipitate/Colloidal Suspension: The compound may not be fully dissolved, forming a fine suspension that is not immediately visible as distinct particles. | 1. Increase Mixing Time: After adding the stock solution, continue to mix the medium for a longer period. 2. Sonication (with caution): Briefly sonicating the final solution may help to dissolve fine precipitates. However, be cautious as this can degrade some compounds or media components. 3. Perform a Solubility Test: Empirically determine the solubility of this compound methylsulfate in your specific culture medium (see Experimental Protocols section). |
| Precipitate forms over time in the incubator. | Poor Stability in Media/Interaction with Media Components: The compound may be slowly precipitating due to interactions with salts (e.g., phosphates) or other components in the media, or it may be unstable at 37°C in that specific formulation. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound methylsulfate immediately before use. Avoid storing the compound diluted in culture media. 2. Consider Serum-Free Media (for a short duration): If your experiment allows, you could initially treat cells in serum-free media to see if serum components are contributing to the precipitation, and then add back serum at a later time point. 3. Filter Sterilization: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your cells. This is a last resort as it may reduce the effective concentration of the drug. |
Experimental Protocols
Protocol for Determining the Apparent Solubility of this compound Methylsulfate in Your Culture Medium
This protocol will help you determine the practical working concentration of this compound methylsulfate in your specific experimental conditions.
Materials:
-
This compound methylsulfate
-
Dimethyl sulfoxide (DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without your desired concentration of fetal bovine serum (FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound methylsulfate in 100% DMSO. Ensure the compound is fully dissolved.
-
Prepare Serial Dilutions: In separate microcentrifuge tubes, prepare a series of dilutions of this compound methylsulfate in your pre-warmed (37°C) culture medium. For example, you can aim for final concentrations ranging from 1 µM to 100 µM.
-
Mixing: Immediately after adding the DMSO stock to the medium for each dilution, vortex the tube thoroughly to ensure rapid and complete mixing.
-
Incubation: Incubate the tubes at 37°C for 1-2 hours to mimic the conditions of a cell culture experiment.
-
Visual and Microscopic Examination:
-
Visually inspect each tube for any signs of precipitation (cloudiness, haze, or visible particles).
-
For a more sensitive assessment, place a small aliquot from each tube onto a microscope slide and examine for the presence of crystalline structures or amorphous precipitates.
-
-
Determine Apparent Solubility: The highest concentration that remains clear and free of precipitate is the apparent solubility of this compound methylsulfate in your specific culture medium under these conditions. It is recommended to use a working concentration at or below this determined solubility limit.
Data Presentation
Table 1: Physicochemical Properties of this compound Methylsulfate
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₇NO₄S | N/A |
| Molecular Weight | 389.51 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Solubility in Water | 18 mg/mL | [4] |
| Solubility in DMSO | 25 mg/mL (64.18 mM) | [4] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | N/A |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [2] |
Mandatory Visualizations
Signaling Pathway of this compound Methylsulfate Action
This compound methylsulfate is an antagonist of the M3 muscarinic acetylcholine receptor, which is a Gq-protein coupled receptor. The following diagram illustrates the simplified signaling pathway that is inhibited by this compound methylsulfate.
Experimental Workflow for Troubleshooting Precipitation
The following workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound methylsulfate.
References
- 1. researchgate.net [researchgate.net]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Diphemanil Methylsulfate Interference in Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from diphemanil methylsulfate in their fluorescent assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound methylsulfate and what is its primary mechanism of action?
This compound methylsulfate is a synthetic anticholinergic agent.[1] Its primary mechanism of action is as a muscarinic acetylcholine receptor antagonist.[1][2] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter in the parasympathetic nervous system. This leads to reduced secretions and relaxation of smooth muscle.[1]
Q2: Could this compound methylsulfate potentially interfere with fluorescent assays?
While there is no direct experimental evidence in the reviewed literature confirming that this compound methylsulfate interferes with fluorescent assays, its chemical structure suggests a potential for interference. The presence of a diphenylmethane core, which consists of two phenyl rings, may confer fluorescent properties to the molecule. Aromatic ring structures are known to be a common feature in fluorescent compounds.
Q3: What are the common types of compound interference in fluorescent assays?
There are three primary ways a compound like this compound methylsulfate could interfere with a fluorescent assay:
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths of the assay's fluorophore, leading to a false positive signal.
-
Inner Filter Effect (IFE): The compound may absorb the excitation light intended for the fluorophore (primary IFE) or absorb the emitted light from the fluorophore before it reaches the detector (secondary IFE). This results in a lower-than-expected fluorescence signal, potentially causing a false negative.
-
Fluorescence Quenching: The compound may interact with the excited fluorophore, causing it to return to its ground state without emitting a photon. This also leads to a decrease in the fluorescence signal.
Troubleshooting Guides
Guide 1: Investigating Suspected Autofluorescence
If you observe an unexpectedly high fluorescence signal in the presence of this compound methylsulfate, it may be due to the compound's intrinsic fluorescence.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound methylsulfate at various concentrations in your assay buffer, in the absence of your assay's fluorophore.
-
Perform a Spectral Scan: If your instrument allows, perform an excitation and emission scan of this compound methylsulfate to determine its spectral properties. This will reveal if its excitation and emission spectra overlap with those of your assay's fluorophore.
-
Choose an Alternative Fluorophore: If significant spectral overlap exists, consider switching to a "red-shifted" fluorophore that excites and emits at longer wavelengths, as compound autofluorescence is often more pronounced in the blue-green spectral region.
-
Implement a Counter-Screen: A dedicated autofluorescence counter-screen can be used to quantify the fluorescence contribution from this compound methylsulfate.
Experimental Protocol: Autofluorescence Counter-Screen
-
Objective: To quantify the intrinsic fluorescence of this compound methylsulfate.
-
Materials:
-
This compound methylsulfate
-
Assay buffer
-
Black, clear-bottom microplates (e.g., 384-well)
-
Fluorescence plate reader
-
-
Method:
-
Prepare a serial dilution of this compound methylsulfate in assay buffer, covering the concentration range used in your primary assay.
-
Add a fixed volume of each compound dilution to the wells of the microplate.
-
Include wells containing only assay buffer as a negative control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
-
Interpretation: A concentration-dependent increase in fluorescence intensity indicates that this compound methylsulfate is autofluorescent under your experimental conditions. This data can be used to subtract the background fluorescence from your primary assay data.
Guide 2: Identifying and Mitigating the Inner Filter Effect (IFE)
A non-linear relationship between fluorophore concentration and fluorescence intensity, or a lower-than-expected signal in the presence of this compound methylsulfate, may indicate the inner filter effect.
Troubleshooting Steps:
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of this compound methylsulfate at the excitation and emission wavelengths of your assay's fluorophore. An absorbance value greater than 0.1 suggests a high likelihood of IFE.
-
Sample Dilution: If possible, dilute your sample to reduce the concentration of this compound methylsulfate and thereby minimize the IFE.
-
Mathematical Correction: If dilution is not feasible, apply a mathematical correction to your fluorescence data using the measured absorbance values.
Experimental Protocol: Mathematical Correction for Inner Filter Effect
-
Objective: To correct for the inner filter effect using absorbance measurements.
-
Materials:
-
Samples containing the fluorophore and this compound methylsulfate
-
Spectrophotometer
-
Fluorometer
-
-
Method:
-
Measure Absorbance: For each sample, measure the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Measure Fluorescence: Measure the observed fluorescence intensity (F_obs) of each sample.
-
Calculate Corrected Fluorescence: Use the following formula to calculate the corrected fluorescence intensity (F_corr):
F_corr = F_obs * 10^((Aex + Aem) / 2)
-
-
Interpretation: The corrected fluorescence intensity provides a more accurate representation of the true fluorescence signal by accounting for the light absorbed by this compound methylsulfate.
Guide 3: Assessing Fluorescence Quenching
A decrease in fluorescence intensity that is not attributable to the inner filter effect may be due to quenching.
Troubleshooting Steps:
-
Perform a Quenching Control Experiment: Measure the fluorescence of your assay's fluorophore in the presence of increasing concentrations of this compound methylsulfate (without the biological target).
-
Analyze with a Stern-Volmer Plot: Plot the ratio of the fluorescence intensity in the absence of the quencher (F0) to the intensity in the presence of the quencher (F) against the concentration of the quencher ([Q]). A linear plot is indicative of a single type of quenching mechanism (either static or dynamic).
Experimental Protocol: Fluorescence Quenching Analysis
-
Objective: To determine if this compound methylsulfate quenches the fluorescence of the assay's fluorophore.
-
Materials:
-
Assay fluorophore
-
This compound methylsulfate
-
Assay buffer
-
Fluorometer
-
-
Method:
-
Prepare a series of solutions containing a fixed concentration of the assay fluorophore and increasing concentrations of this compound methylsulfate.
-
Include a control sample with only the fluorophore (to determine F0).
-
Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths.
-
Plot F0/F versus the concentration of this compound methylsulfate.
-
-
Interpretation: A linear Stern-Volmer plot suggests that this compound methylsulfate is acting as a quencher. The slope of the line is the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.
Data Presentation
Table 1: Potential Interference of this compound Methylsulfate in Fluorescent Assays and Recommended Actions.
| Potential Interference | Observed Effect in Assay | Recommended Troubleshooting Action |
| Autofluorescence | Increased fluorescence signal (False Positive) | Run compound-only controls; perform spectral scan; use a red-shifted fluorophore. |
| Inner Filter Effect (IFE) | Decreased fluorescence signal (False Negative) | Measure compound absorbance; dilute sample; apply mathematical correction. |
| Fluorescence Quenching | Decreased fluorescence signal (False Negative) | Perform quenching control experiment; analyze data using a Stern-Volmer plot. |
Table 2: Spectral Properties of Common Fluorescent Dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| Fluorescein (FITC) | ~494 | ~521 | Immunofluorescence, Flow Cytometry |
| Rhodamine B | ~555 | ~580 | Fluorescence Microscopy |
| Cyanine 3 (Cy3) | ~550 | ~570 | DNA/Protein Labeling |
| Cyanine 5 (Cy5) | ~649 | ~670 | FRET, DNA Sequencing |
| Alexa Fluor 488 | ~495 | ~519 | Immunofluorescence, High-Resolution Imaging |
| Alexa Fluor 647 | ~650 | ~668 | Multicolor Imaging, Flow Cytometry |
Visualizations
References
Technical Support Center: Overcoming Low Bioavailability of Diphemanil Methylsulfate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diphemanil methylsulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of this quaternary ammonium compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound methylsulfate exhibit low oral bioavailability?
This compound methylsulfate is a quaternary ammonium anticholinergic agent.[1][2] Its molecular structure includes a permanently positively charged nitrogen atom. This permanent charge makes the molecule highly polar and hydrophilic, which significantly limits its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract. Studies in healthy volunteers have shown that after oral administration, the absorption of this compound is slow, and only a small fraction of the administered dose (ranging from 0.6% to 7.4%) is recovered in the urine, suggesting low bioavailability.[3]
Q2: What are the primary mechanisms limiting the absorption of this compound methylsulfate?
The primary limiting factor for the oral absorption of this compound methylsulfate is its low permeability across the intestinal epithelium. As a quaternary ammonium compound, it is a hydrophilic molecule that cannot easily pass through the lipophilic cell membranes by passive diffusion. Its absorption is therefore restricted to the paracellular pathway (between the cells), which is a much less efficient route for drug absorption.
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound methylsulfate?
Several formulation strategies can be explored to overcome the low permeability of this compound methylsulfate and other quaternary ammonium compounds. These include:
-
Ion-Pairing with Organic Acids: Forming a neutral complex by pairing the positively charged this compound with a negatively charged organic acid can increase its lipophilicity and enhance its absorption. Short-chain organic acids are often more effective.
-
Complexation with Polymers: Utilizing polymers such as hydroxypropyl methylcellulose (HPMC) to form complexes with this compound can aid in its transit through the gastrointestinal tract and potentially improve its interaction with the intestinal mucosa.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve its solubilization in the gut and facilitate its absorption via lymphatic pathways.[4][5]
-
Nanoparticle-Based Carriers: Encapsulating this compound in nanoparticles, such as those made from chitosan or its derivatives, can protect the drug from degradation in the gastrointestinal tract and improve its uptake by intestinal cells.[6][7][8][9]
Q4: Are there any specific excipients that have shown promise for enhancing the absorption of quaternary ammonium compounds?
Yes, for quaternary ammonium compounds like trospium chloride, which is structurally similar to this compound, certain excipients have been investigated. For instance, λ-carrageenan has been shown to enhance the permeability of trospium chloride across excised rat jejunum segments, likely by interacting with the mucus layer and promoting intimate contact with the absorbing surface.[10] Quaternary ammonium palmitoyl glycol chitosan (GCPQ) has also been designed as a nanomedicine to enhance the oral absorption of both hydrophobic and hydrophilic drugs.[11]
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of this compound in preclinical in vivo studies.
Possible Cause 1: Poor membrane permeability.
-
Troubleshooting:
-
Formulation Approach: Consider formulating this compound with a permeation enhancer. A combination of a short-chain organic acid (e.g., citric acid, malic acid) and a complexing polymer (e.g., HPMC) can be investigated. The organic acid can form a more lipophilic ion pair with this compound, while the polymer can improve its stability and release characteristics.
-
Experimental Validation: Conduct in vitro Caco-2 permeability assays with the new formulation to assess the improvement in apparent permeability (Papp).
-
Possible Cause 2: Interaction with food.
-
Troubleshooting:
-
Study Design: Administer the formulation to fasted animals. Food can significantly reduce the bioavailability of some quaternary ammonium compounds. For example, concurrent food ingestion significantly reduces the bioavailability of trospium chloride.[12][13]
-
Data Comparison: Compare the pharmacokinetic profiles of this compound in fasted versus fed states to quantify the food effect.
-
Issue 2: High variability in drug absorption between subjects in animal studies.
Possible Cause 1: Inconsistent formulation performance.
-
Troubleshooting:
-
Formulation Optimization: If using a lipid-based formulation, ensure the formation of stable and uniform emulsions or microemulsions upon dilution in simulated gastric and intestinal fluids. Particle size and zeta potential should be characterized to ensure consistency.
-
Quality Control: For nanoparticle formulations, ensure a narrow particle size distribution and consistent drug loading.
-
Possible Cause 2: Regional differences in intestinal absorption.
-
Troubleshooting:
-
In Situ Studies: Perform in situ single-pass intestinal perfusion studies in rats to determine the absorption of this compound in different segments of the intestine (e.g., jejunum, ileum, colon). This can help in designing a targeted delivery system if significant regional differences are observed.
-
Quantitative Data Summary
The following table summarizes pharmacokinetic data for Trospium Chloride, a structurally similar quaternary ammonium compound, which can serve as a reference for expected outcomes when formulating this compound methylsulfate.
Table 1: Pharmacokinetic Parameters of Trospium Chloride in Healthy Volunteers
| Parameter | Value | Reference |
| Oral Bioavailability | < 10% | [13] |
| Time to Peak Plasma Concentration (tmax) | 5 - 6 hours | [12][13] |
| Effect of Food on Bioavailability | 70% - 80% reduction | [13] |
Experimental Protocols
In Vitro Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability of this compound methylsulfate and the effectiveness of potential absorption-enhancing formulations.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Formulation Preparation: Prepare solutions of this compound methylsulfate in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) with and without the selected permeation enhancers (e.g., organic acids, polymers).
-
Permeability Study:
-
The transport experiment is initiated by replacing the medium in the apical (AP) compartment with the drug solution and the medium in the basolateral (BL) compartment with fresh transport buffer.
-
Samples are collected from the receiver compartment (BL for AP to BL transport) at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
To study efflux, the experiment is also performed in the reverse direction (BL to AP).
-
-
Sample Analysis: The concentration of this compound methylsulfate in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment. The efflux ratio (ER) is calculated as Papp (BL-AP) / Papp (AP-BL). An ER > 2 suggests the involvement of active efflux.
-
In Situ Single-Pass Intestinal Perfusion in Rats
This protocol allows for the direct measurement of intestinal absorption of this compound methylsulfate in a live animal model.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water. The animals are anesthetized, and the abdomen is opened via a midline incision.
-
Intestinal Segment Isolation: A segment of the jejunum (approximately 10 cm) is isolated and cannulated at both ends with flexible tubing, taking care not to disturb the blood supply.[14][15]
-
Perfusion: The isolated segment is first rinsed with warm saline. Then, the perfusion solution containing this compound methylsulfate (with or without enhancers) is perfused through the segment at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.[14]
-
Sample Collection: The perfusate is collected from the outlet cannula at regular intervals for a defined period (e.g., 90-120 minutes). Blood samples can also be collected to determine plasma drug concentrations.
-
Sample Analysis: The concentration of this compound in the perfusate and plasma samples is determined by a suitable analytical method.
-
Data Analysis: The intestinal permeability is calculated based on the disappearance of the drug from the perfusate over the length of the intestinal segment.
Visualizations
Caption: Experimental workflow for developing an enhanced oral formulation of this compound.
Caption: Mechanism of absorption enhancement for this compound via ion-pairing.
References
- 1. This compound methyl sulfate | C21H27NO4S | CID 6126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Pharmacokinetics of this compound methylsulphate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Current Advances in Chitosan Nanoparticles Based Drug Delivery and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Mechanistic basis for unexpected bioavailability enhancement of polyelectrolyte complexes incorporating BCS class III drugs and carrageenans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced oral absorption of hydrophobic and hydrophilic drugs using quaternary ammonium palmitoyl glycol chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trospium chloride in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trospium chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. ijpsonline.com [ijpsonline.com]
stability of Diphemanil in DMSO at -20°C
Welcome to the technical support center for Diphemanil. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a specific focus on its stability in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound methylsulfate powder should be stored at -20°C for up to three years or at 4°C for up to two years.
Q2: How should I prepare and store stock solutions of this compound in DMSO?
It is recommended to prepare stock solutions of this compound in DMSO and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C.[1]
Q3: What is the expected stability of this compound in DMSO at -20°C?
Q4: Can I store this compound DMSO solutions at room temperature?
No, it is not recommended to store this compound solutions in DMSO at room temperature for extended periods. While many compounds are stable at room temperature for short durations, long-term storage should be at -20°C or -80°C to minimize degradation.
Q5: What are the signs of this compound degradation in my DMSO stock solution?
Visual signs of degradation can include color changes or precipitation. However, chemical degradation may not always be visible. The most reliable way to assess the stability of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the DMSO stock solution. | Prepare a fresh stock solution of this compound in DMSO. If the issue persists, perform a stability analysis of your stock solution using a suitable analytical method like HPLC to determine the concentration and purity. |
| Precipitate observed in the DMSO stock solution upon thawing. | The solubility limit of this compound in DMSO may have been exceeded, or the compound may have precipitated out of solution during storage. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the concentration does not exceed the known solubility of this compound in DMSO (≥9.74 mg/mL).[3] |
| Difficulty dissolving this compound powder in DMSO. | The compound may be hygroscopic and have absorbed moisture, or it may appear as a waxy solid. | For hygroscopic compounds, store them in a desiccator. If the compound is difficult to weigh accurately, consider dissolving the entire contents of the vial in a known volume of DMSO to prepare the stock solution.[2] |
Experimental Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general method for assessing the stability of this compound in a DMSO solution stored at -20°C over time. High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its sensitivity and accuracy in separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.[4]
Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution after storage at -20°C for a defined period.
Materials:
-
This compound methylsulfate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound methylsulfate powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into several cryovials for storage at -20°C.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, take one aliquot of the stock solution.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Inject the working solution into the HPLC system.
-
Record the chromatogram and the peak area of the this compound peak. This will serve as the baseline.
-
-
Storage:
-
Store the remaining aliquots at -20°C, protected from light.
-
-
Subsequent Time Point Analysis (e.g., T=1 week, T=1 month, T=3 months):
-
At each designated time point, remove one aliquot from the -20°C storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution and analyze by HPLC as described in step 2.
-
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor for the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Visualization
This compound Mechanism of Action
This compound is an antimuscarinic agent, meaning it acts as an antagonist at muscarinic acetylcholine receptors.[5][6][7] It blocks the action of the neurotransmitter acetylcholine, leading to a reduction in parasympathetic nervous system activity.[5] This mechanism is responsible for its therapeutic effects, such as reducing secretions and smooth muscle spasms.[5][6]
Caption: Mechanism of action of this compound as a muscarinic antagonist.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound in DMSO.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 6. What is this compound Methylsulfate used for? [synapse.patsnap.com]
- 7. This compound metilsulfate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Diphemanil and Atropine in Gastrointestinal Research
For researchers, scientists, and drug development professionals investigating gastrointestinal motility and secretion, understanding the pharmacological profiles of anticholinergic agents is paramount. This guide provides a detailed comparison of two such agents: diphemanil methylsulfate and atropine sulfate. While both are muscarinic receptor antagonists, their distinct properties can influence their application and efficacy in experimental settings.
This comparison synthesizes available data to highlight their mechanisms of action, effects on gastrointestinal function, and the experimental methodologies used to evaluate them. It is important to note that while extensive research exists for atropine, a classical non-selective muscarinic antagonist, literature providing direct, quantitative comparisons with this compound is limited.
Mechanism of Action and Receptor Selectivity
Both this compound and atropine exert their effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract.[1][2] Acetylcholine, the primary parasympathetic neurotransmitter, stimulates gut motility and secretion through these receptors. By blocking these receptors, both drugs reduce gastrointestinal smooth muscle contractions and secretions.[1][3]
Atropine is a tertiary amine and a non-selective muscarinic antagonist, meaning it binds to all subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) with similar affinity.[4] In the gastrointestinal tract, M2 and M3 receptors are predominantly involved in smooth muscle contraction.
This compound methylsulfate is a quaternary ammonium compound.[5][6] As a quaternary amine, it is less lipid-soluble and is expected to have reduced penetration across the blood-brain barrier compared to tertiary amines like atropine, potentially leading to fewer central nervous system side effects.[7] While it is known to be a muscarinic antagonist, detailed information on its binding affinity and selectivity for different muscarinic receptor subtypes in gastrointestinal tissues is not as extensively documented as for atropine.[2][5][8]
Quantitative Comparison of Effects
Direct comparative studies providing IC50 or Ki values for this compound and atropine on gastrointestinal preparations are scarce in the available literature. The following tables summarize the available quantitative data for each compound from various studies.
Table 1: Atropine - Effects on Gastrointestinal Motility and Secretion
| Parameter | Species/Model | Method | Stimulant | Atropine Concentration/Dose | Effect | Reference |
| Gastric Emptying | Rat | [1-13C]acetic acid breath test | - | 0.03-0.3 mg/kg | Dose-dependent delay in gastric emptying | [9][10] |
| Gastrocecal Transit Time | Rat | Lactose-[13C]ureide breath test | - | 1 mg/kg | Significant delay | [9] |
| Gastric Acid Secretion | Dog (in vivo) | Gastric fistula | Pentagastrin | 10 µg/kg/hr | Competitive inhibition | [11] |
| Ileal Smooth Muscle Contraction | Rat (in vitro) | Organ bath | Acetylcholine | - | Competitive antagonism | [12] |
| Antroduodenal Motility | Human | Perfused catheters | - | 1 mg (intravenous) | Significant reduction in motility index | [13] |
Table 2: this compound - General Profile and Effects
| Parameter | Information | Reference |
| Chemical Class | Quaternary ammonium anticholinergic | [5][6] |
| Mechanism of Action | Muscarinic receptor antagonist | [1][2][3] |
| Primary Therapeutic Uses | Peptic ulcer, hyperhidrosis | [3] |
| Effect on Gastric Secretion | Decreases secretory excretion of stomach acids | [2][6] |
| Effect on GI Motility | Antispasmodic effects | [3] |
Signaling Pathways
The primary signaling pathway affected by both this compound and atropine is the muscarinic acetylcholine receptor pathway in gastrointestinal smooth muscle and secretory cells.
Figure 1. Signaling pathway of muscarinic antagonists in the GI tract.
Experimental Protocols
Detailed experimental protocols for direct comparative studies are lacking. However, the following outlines a typical methodology for assessing the effects of anticholinergic drugs on gastrointestinal motility, based on studies investigating atropine.
In Vitro Assessment of Intestinal Smooth Muscle Contraction
-
Tissue Preparation: A segment of the ileum is isolated from a laboratory animal (e.g., rat or guinea pig) and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[12]
-
Contraction Measurement: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions. The tissue is allowed to equilibrate under a resting tension.
-
Experimental Procedure:
-
A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine) is established to determine the baseline response.
-
The tissue is washed, and after a recovery period, it is incubated with a specific concentration of the antagonist (this compound or atropine) for a predetermined time.
-
The cumulative concentration-response curve to the agonist is then repeated in the presence of the antagonist.
-
-
Data Analysis: The dose-response curves in the absence and presence of the antagonist are plotted. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist's potency.[12]
Figure 2. Workflow for in vitro comparison of anticholinergic drugs.
Conclusion and Future Directions
Atropine remains a cornerstone for gastrointestinal research as a non-selective muscarinic antagonist, with its effects on motility and secretion being well-characterized. This compound, a quaternary ammonium anticholinergic, presents a potentially more peripherally selective profile, which could be advantageous in specific research contexts to minimize central nervous system effects.
However, the lack of direct, quantitative comparative studies between this compound and atropine represents a significant knowledge gap. Future research should focus on head-to-head comparisons of these two agents to determine their relative potencies (IC50, Ki, and pA2 values) on various gastrointestinal preparations. Investigating their selectivity for different muscarinic receptor subtypes within the gut would also provide valuable insights for researchers aiming to dissect the specific roles of these receptors in gastrointestinal function. Such studies would enable a more informed selection of the appropriate anticholinergic tool for specific research questions in the field of gastrointestinal pharmacology.
References
- 1. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]
- 2. This compound methyl sulfate | C21H27NO4S | CID 6126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound Methylsulfate used for? [synapse.patsnap.com]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound metilsulfate - Wikipedia [en.wikipedia.org]
- 6. pharmakb.com [pharmakb.com]
- 7. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Effect of atropine sulfate on gastric emptying and gastrocecal transit time evaluated by using the [1-(13)C]acetic acid and lactose-[(13)C]ureide breath test in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prokinetic agents for lower gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. med1.qu.edu.iq [med1.qu.edu.iq]
An In Vitro Comparison of Diphemanil and Other Anticholinergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Diphemanil methylsulfate with other established anticholinergic drugs. The following sections detail the relative potencies of these compounds in functional assays and their binding affinities to muscarinic receptors, supported by experimental data from peer-reviewed studies. Detailed protocols for the key experiments are also provided to aid in the replication and further investigation of these findings.
Comparative Efficacy: Functional Antagonism
The potency of anticholinergic drugs is often determined in vitro using isolated tissue preparations, such as the guinea pig ileum. In this assay, the ability of an antagonist to inhibit the contractile response induced by a muscarinic agonist (e.g., acetylcholine or carbachol) is measured. The potency is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
While direct comparative studies including this compound methylsulfate are limited, a study by Diamond and colleagues (1981) found that this compound and ipratropium bromide were approximately equipotent in antagonizing methacholine-induced contractions in isolated guinea pig trachealis muscle. This suggests that this compound possesses significant anticholinergic activity.
For a quantitative comparison, pA2 values for several common anticholinergic drugs in the guinea pig ileum model are presented in Table 1.
Table 1: In Vitro Potency (pA2) of Anticholinergic Drugs in Guinea Pig Ileum
| Drug | pA2 Value (Mean ± SEM) |
| Atropine | 9.93 ± 0.04 |
| Glycopyrrolate | 9.80 ± 0.12 |
| Hyoscine (Scopolamine) | 9.46 ± 0.05 |
| Dicyclomine | 9.39 ± 0.12 |
| Ipratropium Bromide | Data not available in this specific comparative study |
| This compound Methylsulfate | Data not available in this specific comparative study |
Data for Atropine, Glycopyrrolate (Valethamate), Hyoscine, and Dicyclomine are from studies on guinea pig ileum[1]. It is important to note that a direct pA2 value for this compound from a comparable study was not found in the reviewed literature.
Receptor Binding Affinity
Receptor binding assays are used to determine the affinity of a drug for its target receptor. For anticholinergic drugs, this involves measuring their ability to displace a radiolabeled ligand from muscarinic acetylcholine receptors (mAChRs). The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Table 2: Muscarinic Receptor Binding Affinities (Ki) of Anticholinergic Drugs
| Drug | Receptor Subtype | Ki (nM) |
| Ipratropium Bromide | M1 | 2.9 |
| M2 | 2.0 | |
| M3 | 1.7 | |
| Glycopyrrolate | M1, M2, M3 | No selectivity observed between subtypes |
| Atropine | Non-selective | ~1 |
Ki values for Ipratropium Bromide are for M1, M2, and M3 receptors[2]. Glycopyrrolate has been shown to have high affinity for muscarinic receptors without significant selectivity between M1, M2, and M3 subtypes. The Ki for Atropine is an approximate value from various studies.
Experimental Protocols
Isolated Guinea Pig Ileum Assay for pA2 Determination
This functional assay assesses the potency of a competitive antagonist.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is established for a muscarinic agonist, such as acetylcholine, to determine the concentration that produces a submaximal contraction (typically the EC50).
-
Antagonist Incubation: The tissue is incubated with a known concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium to be reached.
-
Second Agonist Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Schild Plot Analysis: The dose ratio (the ratio of the agonist concentration producing the same response in the presence and absence of the antagonist) is calculated. This procedure is repeated with at least two different concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
Radioligand Binding Assay for Ki Determination
This assay measures the affinity of a drug for a specific receptor subtype.
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., M1, M2, or M3) are prepared from cultured cells or animal tissues.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing the Mechanisms
To better understand the context of these in vitro comparisons, the following diagrams illustrate the general experimental workflow and the underlying signaling pathway.
References
Validating Diphemanil Efficacy in Animal Models of Hyperhidrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of Diphemanil methylsulfate in animal models of hyperhidrosis. Due to a lack of publicly available preclinical studies on this compound in this specific context, this document outlines a well-established experimental protocol that can be adapted for its evaluation. The performance of alternative treatments, for which animal model data are available, is presented for comparative purposes.
This compound methylsulfate is a quaternary ammonium anticholinergic agent. Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors. In the context of hyperhidrosis, it is expected to block the cholinergic stimulation of eccrine sweat glands, thereby reducing sweat production.
Comparative Efficacy of Treatments in a Pilocarpine-Induced Sweating Mouse Model
The following table summarizes the efficacy of various compounds in reducing sweat production in a common animal model of hyperhidrosis. It is important to note that direct comparative data for this compound in this model is not available and the data for Oxybutynin is derived from human studies.
| Treatment | Mechanism of Action | Animal Model | Dosage | Efficacy (Sweat Reduction) | Source |
| Glycopyrrolate | Anticholinergic (Muscarinic Receptor Antagonist) | Pilocarpine-induced sweating in mice | Not specified | Significant reduction in sweating area (%) compared to pilocarpine-only group. | [1][2] |
| Polydatin | Downregulation of AQP5 and NKCC1 expression | Pilocarpine-induced sweating in mice | 50 mg/kg/day | Significantly reduced the number of sweat spots (black dots) from a mean of ~63 to ~37.[3][4] | [3][4][5] |
| Botulinum Toxin B | Inhibition of Acetylcholine Release | Pilocarpine-induced sweating in mice | 2 to 1000 mouse units | Dose-dependent suppression of sweat gland activity. A mean reduction of 84-87% in hyperhidrotic area was observed in human studies at 4-8 weeks.[6] | [6] |
| Oxybutynin | Anticholinergic (Muscarinic Receptor Antagonist) | Human studies | 2.5 mg to 10 mg daily | Over 70% of patients with palmar and axillary hyperhidrosis reported symptom improvement.[7][8][9] | [7][8][9][10] |
| This compound | Anticholinergic (Muscarinic Receptor Antagonist) | Not available | Not available | Efficacy in animal models of hyperhidrosis has not been reported in the reviewed literature. |
Experimental Protocols
Pilocarpine-Induced Sweating in a Mouse Model
This protocol is a standard method for inducing and quantifying sweat production in mice, which can be utilized to evaluate the efficacy of antisudorific compounds like this compound.
1. Animals:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
Pilocarpine hydrochloride (inducer of sweating)
-
Test compound (e.g., this compound methylsulfate) and vehicle control
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Iodine solution (e.g., 2% in ethanol)
-
Starch powder mixed with a non-volatile oil (e.g., castor oil)
-
Digital camera and image analysis software (e.g., ImageJ)
3. Procedure:
-
Acclimatization: Allow animals to acclimate to the experimental room for at least 1 hour before the experiment.
-
Anesthesia: Anesthetize the mice to prevent stress-induced sweating and movement artifacts.
-
Drug Administration:
-
Administer the test compound (this compound) or vehicle control via a relevant route (e.g., intraperitoneal, subcutaneous, or topical application to the paw).
-
Allow for a predetermined absorption and action time (e.g., 30 minutes).
-
-
Induction of Sweating:
-
Administer pilocarpine hydrochloride (e.g., 5 mg/kg, intraperitoneally) to induce sweating.[3]
-
-
Sweat Visualization (Iodine-Starch Test):
-
Gently dry the plantar surface of the hind paws.
-
Apply the iodine solution to the paws and allow it to dry completely.
-
Apply a thin layer of the starch-oil mixture to the iodine-coated area.
-
-
Data Acquisition and Analysis:
-
Sweat droplets will appear as dark blue/black spots due to the reaction between iodine and starch.
-
Capture images of the paws at specific time points (e.g., 5, 10, 15, and 20 minutes) after pilocarpine injection.
-
Quantify the sweating by counting the number of spots or by measuring the total area of the dark spots using image analysis software.[1][2]
-
-
Comparison: Compare the sweat response in the this compound-treated group to the vehicle control group and potentially a positive control group (e.g., glycopyrrolate-treated).
Visualizations
Signaling Pathway of Cholinergic Sweat Induction
The following diagram illustrates the mechanism of sweat secretion upon cholinergic stimulation, which is the target for anticholinergic drugs like this compound.
Caption: Cholinergic signaling pathway in sweat glands and the inhibitory action of this compound.
Experimental Workflow for Efficacy Testing
This diagram outlines the key steps in the animal model protocol for evaluating the efficacy of an anti-hyperhidrosis drug.
References
- 1. Objective Quantitation of Focal Sweating Areas Using a Mouse Sweat-assay Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Objective Quantitation of Focal Sweating Areas Using a Mouse Sweat-assay Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polydatin ameliorates hyperhidrosis by targeting Aqp5 in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polydatin ameliorates hyperhidrosis by targeting Aqp5 in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Botulinum Toxin B in Focal Hyperhidrosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxybutynin for the Treatment of Primary Hyperhidrosis: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of oxybutynin in patients with hyperhidrosis: systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nice.org.uk [nice.org.uk]
- 10. Oxybutynin as an alternative treatment for hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
Diphemanil as a Negative Control in Cholinergic Studies: A Comparative Guide
For researchers in pharmacology and drug development, the selection of an appropriate negative control is a critical component of robust experimental design. In cholinergic studies, where the activity of acetylcholine (ACh) and its receptors is investigated, a negative control serves to ensure that the observed effects are specifically due to the experimental treatment and not other factors. This guide provides a comprehensive comparison of Diphemanil methylsulfate as a negative control in cholinergic studies, alongside commonly used alternatives such as atropine, scopolamine, and glycopyrrolate.
This compound is a quaternary ammonium anticholinergic agent that acts as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] Its mechanism of action involves blocking the binding of acetylcholine to these receptors, thereby inhibiting downstream signaling. This property, in theory, makes it a suitable candidate for a negative control in experiments investigating the effects of cholinergic agonists. However, its practical application in this role within published research is not extensively documented.
Comparison with Alternative Negative Controls
Several other muscarinic receptor antagonists are more commonly employed as negative controls in cholinergic research. These include atropine, scopolamine, and glycopyrrolate. The choice of a negative control often depends on the specific experimental question, the receptor subtypes involved, and the desired properties of the antagonist, such as its selectivity and ability to cross the blood-brain barrier.
Quantitative Comparison of Muscarinic Receptor Antagonists
The binding affinity of an antagonist to its receptor is a key determinant of its potency and suitability as a negative control. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the available binding affinity data for this compound and its common alternatives at the five human muscarinic receptor subtypes (M1-M5).
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Atropine | ~2[2] | ~1[2] | ~1[2] | ~1[2] | ~1[2] |
| Scopolamine | ~1 | ~1 | ~1 | ~1 | ~1 |
| Glycopyrrolate | ~0.60[3] | ~0.03[3] | ~1-3.6[4] | Data not available | Data not available |
Note: The binding affinity values can vary depending on the experimental conditions and the radioligand used.
Experimental Protocols
The use of a negative control like this compound would be integrated into various assays designed to study cholinergic signaling. Below are detailed methodologies for two common experimental approaches.
Radioligand Binding Assay
A radioligand binding assay is used to determine the affinity of a compound for a specific receptor. In the context of a negative control, the antagonist would be used to define non-specific binding or to compete with a radiolabeled ligand.
Objective: To determine the binding affinity of a test compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).[5]
-
Test compounds (cholinergic agonist, this compound, or other antagonists).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the desired muscarinic receptor subtype.
-
In a 96-well plate, add the cell membranes, the radioligand ([3H]NMS) at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled competitor (e.g., the test agonist or this compound).
-
To determine non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is then analyzed to calculate the IC50 of the competitor, from which the Ki can be derived.
Diagram of Radioligand Binding Assay Workflow:
Functional Assay: Calcium Imaging
Functional assays measure the downstream cellular response to receptor activation. For many muscarinic receptor subtypes (M1, M3, M5), activation leads to an increase in intracellular calcium concentration. A negative control would be used to demonstrate that this response is blocked.
Objective: To measure the effect of a cholinergic agonist on intracellular calcium levels and its inhibition by a negative control.
Materials:
-
Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cholinergic agonist (e.g., carbachol).
-
Negative control (e.g., this compound).
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution.
-
To test for antagonist activity, pre-incubate the cells with the negative control (this compound) at various concentrations.
-
Place the plate in a fluorescence plate reader.
-
Initiate the assay by adding the cholinergic agonist to the wells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
The data is analyzed to determine the EC50 of the agonist and the IC50 of the antagonist.
Diagram of Calcium Imaging Workflow:
Conclusion
While this compound's properties as a muscarinic antagonist make it a theoretically sound negative control for cholinergic studies, the lack of extensive characterization and documented use in this specific context is a significant limitation. Researchers are encouraged to consider more widely used and well-characterized antagonists such as atropine, scopolamine, and glycopyrrolate. The selection of the most appropriate negative control will ultimately depend on the specific requirements of the experiment, including the receptor subtype of interest and the desired in vitro or in vivo effects. When selecting a negative control, it is crucial to have comprehensive binding and functional data to ensure the validity and interpretability of the experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Diphemanil: An Evaluation of Muscarinic Receptor Selectivity and Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Diphemanil, a quaternary ammonium compound, is pharmacologically classified as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of acetylcholine at these receptors, leading to a reduction in parasympathetic nervous system activity. This antagonism results in effects such as decreased secretions from salivary, bronchial, and gastric glands, making it clinically useful for conditions like hyperhidrosis and peptic ulcers. As a quaternary amine, its ability to cross the blood-brain barrier is limited, which generally results in a different side-effect profile compared to tertiary amine anticholinergics.[3]
Understanding the full receptor interaction profile of any drug candidate is crucial for predicting its therapeutic efficacy and potential for adverse effects. Off-target interactions can lead to unforeseen side effects or even provide opportunities for drug repurposing. This guide provides a comparative framework for evaluating the cross-reactivity of this compound with other receptors. Due to the limited availability of comprehensive public data on this compound's binding affinity across a broad spectrum of receptors, this document serves as a template for how such an analysis should be conducted and presented.
Comparative Receptor Binding Affinity
A comprehensive assessment of a drug's cross-reactivity involves screening it against a panel of receptors, ion channels, and enzymes. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
The following table outlines the expected primary targets for this compound and a selection of common off-target receptors often included in safety pharmacology screening panels. The data for this compound is largely unavailable in publicly accessible literature; therefore, this table illustrates the format for presenting such data. For context, typical affinity ranges for muscarinic antagonists at their primary targets are provided.
| Receptor Target Family | Specific Receptor | This compound Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) | Potential Clinical Implication of Off-Target Binding |
| Primary Target: Muscarinic Acetylcholine Receptors | M₁ | Data not available | Atropine | ~1-2 | Cognitive and CNS effects |
| M₂ | Data not available | Atropine | ~1-2 | Cardiac effects (tachycardia) | |
| M₃ | Data not available | Atropine | ~1-2 | Smooth muscle relaxation, reduced secretions | |
| M₄ | Data not available | Atropine | ~1-2 | CNS effects | |
| M₅ | Data not available | Atropine | ~1-2 | CNS effects | |
| Potential Off-Targets: Adrenergic Receptors | α₁ | Data not available | Phentolamine | ~10 | Cardiovascular effects (hypotension) |
| α₂ | Data not available | Yohimbine | ~5 | Cardiovascular and CNS effects | |
| β₁ | Data not available | Propranolol | ~1 | Cardiac effects (bradycardia) | |
| β₂ | Data not available | Propranolol | ~1 | Respiratory and metabolic effects | |
| Potential Off-Targets: Dopamine Receptors | D₁ | Data not available | Haloperidol | ~10 | CNS and extrapyramidal effects |
| D₂ | Data not available | Haloperidol | ~1 | CNS and extrapyramidal effects | |
| Potential Off-Targets: Serotonin Receptors | 5-HT₁ₐ | Data not available | Buspirone | ~15 | CNS effects (anxiolysis, mood) |
| 5-HT₂ₐ | Data not available | Ketanserin | ~2 | Cardiovascular and CNS effects | |
| Potential Off-Targets: Histamine Receptors | H₁ | Data not available | Diphenhydramine | ~5 | Sedation, anticholinergic effects |
| Potential Off-Targets: Ion Channels | hERG | Data not available | Astemizole | ~1 | Cardiac arrhythmia (QT prolongation) |
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound, such as this compound, for muscarinic receptors.
1. Materials:
- Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M₁ to M₅).
- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
- Reference Compound: Atropine (for determination of non-specific binding).
- Test Compound: this compound methylsulfate.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Filtration Apparatus: 96-well cell harvester and glass fiber filters.
- Scintillation Counter and Fluid.
2. Procedure:
- Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-50 µ g/well .
- Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
- Total Binding: 25 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kₔ), and 25 µL of the membrane suspension.
- Non-specific Binding: 25 µL of Atropine (at a final concentration of 1 µM), 50 µL of [³H]-NMS, and 25 µL of the membrane suspension.
- Test Compound Competition: 25 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-NMS, and 25 µL of the membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
The following diagrams illustrate the experimental workflow and the primary signaling pathway associated with this compound's mechanism of action.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. This compound methyl sulfate | C21H27NO4S | CID 6126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Different behavior toward muscarinic receptor binding between quaternary anticholinergics and their tertiary analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diphemanil and Glycopyrrolate on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diphemanil and glycopyrrolate, two antimuscarinic agents, and their effects on smooth muscle contraction. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.
Introduction
Both this compound and glycopyrrolate are anticholinergic drugs that function by antagonizing muscarinic acetylcholine receptors.[1][2][3] This action inhibits the effects of acetylcholine, a neurotransmitter responsible for signaling smooth muscle contraction in various parts of the body, including the gastrointestinal and respiratory tracts.[4][5] By blocking these signals, both drugs lead to smooth muscle relaxation, a reduction in glandular secretions, and decreased gastrointestinal motility.[4][5] While they share a common mechanism, their specific pharmacological profiles and the extent of quantitative characterization in scientific literature differ.
Mechanism of Action: Muscarinic Receptor Antagonism
The contraction of smooth muscle is initiated by the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells.[6][7] This binding primarily activates M3 muscarinic receptors, which are coupled to Gq/11 proteins.[8][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both contributing to the phosphorylation of myosin light chains and subsequent muscle contraction.[8] A secondary pathway involves M2 muscarinic receptors, which are coupled to Gi proteins and inhibit adenylyl cyclase, reducing cAMP levels and promoting a state conducive to contraction.[9]
This compound and glycopyrrolate act as competitive antagonists at these muscarinic receptors, preventing acetylcholine from binding and thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.[1][2][3]
Figure 1: Signaling pathway of acetylcholine-induced smooth muscle contraction and the point of antagonism by this compound and glycopyrrolate.
Quantitative Comparison of Receptor Affinity and Potency
A direct quantitative comparison of this compound and glycopyrrolate is challenging due to a notable lack of publicly available experimental data for this compound concerning its binding affinity (Ki) and antagonist potency (pA2) on smooth muscle muscarinic receptors. In contrast, glycopyrrolate has been more extensively characterized.
| Parameter | Glycopyrrolate | This compound | Reference(s) |
| pA2 value | 8.16 (vs. carbachol in guinea-pig atrium) 8.39 (vs. acetylcholine in guinea-pig atrium) | Data not available | |
| Ki (nM) | 0.60 (M1 receptor) 0.03 (M2 receptor) | Data not available |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The Ki value represents the inhibition constant for a ligand and a lower Ki value indicates a higher binding affinity.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of antimuscarinic drugs on smooth muscle contraction.
Isolated Organ Bath Experiments
This in vitro technique is fundamental for assessing the contractile and relaxant properties of smooth muscle tissue in response to pharmacological agents.
Objective: To determine the potency of an antagonist (e.g., this compound or glycopyrrolate) in inhibiting agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat trachea) is dissected and mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer Connection: The tissue is connected to an isometric force transducer to measure changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing with fresh physiological salt solution.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or glycopyrrolate) for a predetermined time to allow for receptor binding equilibrium.
-
Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.
Figure 2: General experimental workflow for an isolated organ bath experiment to determine antagonist potency.
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for a specific receptor subtype.
Objective: To determine the binding affinity (Ki) of this compound or glycopyrrolate for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) that has a high affinity for the receptor, and varying concentrations of the unlabeled antagonist (the "competitor," i.e., this compound or glycopyrrolate).
-
Separation: After reaching binding equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Both this compound and glycopyrrolate are effective muscarinic receptor antagonists that inhibit smooth muscle contraction. Glycopyrrolate has been more extensively studied, with quantitative data available for its potency and receptor affinity. While this compound is known to have similar effects, a lack of comparable quantitative data in the public domain makes a direct, data-driven comparison of its performance with glycopyrrolate challenging. For researchers and drug development professionals, this highlights a potential area for further investigation to fully characterize the pharmacological profile of this compound and to enable a more precise comparison with other antimuscarinic agents like glycopyrrolate. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nicotine, dimethylphenylpiperazinium and tetramethylammonium on smooth muscles from feline and human gastric corpus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the muscarinic receptor subtype involved in phosphoinositide metabolism in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Selectivity of Muscarinic M3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental validation of muscarinic M3 receptor selectivity for various antagonists. While Diphemanil is a known muscarinic antagonist, a comprehensive search of publicly available scientific literature and databases did not yield quantitative binding affinity data for the individual M1-M5 receptor subtypes. Therefore, a direct validation of its M3 selectivity based on comparative binding data is not possible at this time.
This guide will focus on the methodologies and comparative data for well-characterized muscarinic antagonists to provide a framework for assessing M3 receptor selectivity. The presented data and protocols can be applied to determine the selectivity profile of this compound or any other compound of interest.
Comparison of Muscarinic Receptor Antagonists
The following table summarizes the binding affinities (pKi values) of several common muscarinic receptor antagonists for the human M1, M2, M3, and M4 receptor subtypes. A higher pKi value indicates a higher binding affinity. The M3 selectivity is presented relative to the M2 subtype, as off-target effects on the M2 receptor are often a clinical concern.
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M3 vs M2 Selectivity (fold) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Darifenacin | 8.2 | 7.5 | 9.1 | 8.1 | ~40 |
| Zamifenacin[1] | 7.90 | 7.93 | 8.52 | 7.78 | ~4 |
| Oxybutynin | 8.1 | 7.8 | 8.4 | 8.1 | ~4 |
| Tolterodine | 8.6 | 8.7 | 8.5 | 8.4 | ~0.6 |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison between studies should be made with caution. The lack of available data for this compound underscores the importance of experimental validation.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a standard method to determine the binding affinity of a test compound for different muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of a test compound for M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (1 µM).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound or atropine (for non-specific binding). Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (wells with atropine) from the total binding (wells without the test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inositol Phosphate (IP1) Accumulation for M3 Receptor Antagonism
This assay measures the functional consequence of M3 receptor activation, which is coupled to the Gq signaling pathway and results in the production of inositol phosphates.
Objective: To determine the functional potency (e.g., pA2 value) of an antagonist at the M3 receptor.
Materials:
-
Cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3).
-
Muscarinic agonist (e.g., Carbachol).
-
Test antagonist (e.g., this compound) at various concentrations.
-
IP1 detection kit (e.g., HTRF-based assay).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the M3-expressing cells in appropriate plates until they reach the desired confluency.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a specific period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 concentration of carbachol) to the wells and incubate to stimulate IP1 production.
-
IP1 Detection: Lyse the cells and measure the accumulated IP1 levels according to the manufacturer's protocol of the detection kit. This typically involves a competitive immunoassay format.
-
Data Analysis:
-
Plot the IP1 signal against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
To determine the pA2 value (a measure of antagonist potency), perform a Schild analysis. This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Visualizations
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Determining Antagonist Selectivity
Caption: Experimental Workflow for Antagonist Selectivity.
Conclusion
The validation of a compound's selectivity for the M3 muscarinic receptor is a critical step in drug development, enabling the prediction of both therapeutic efficacy and potential side effects. While this compound has been used clinically, the lack of publicly available, quantitative binding data for the individual muscarinic receptor subtypes makes a definitive assessment of its M3 selectivity challenging. The experimental protocols and comparative data provided in this guide offer a robust framework for such a validation. Researchers are encouraged to perform these assays to elucidate the complete pharmacological profile of this compound and other novel muscarinic antagonists. This will ultimately contribute to the development of safer and more effective therapies targeting the M3 receptor.
References
A Head-to-Head Comparison of Diphemanil and Other Antimuscarinic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Diphemanil methylsulfate and other prominent antimuscarinic agents. The information is intended to assist researchers in understanding the nuanced differences in mechanism, potency, and safety profiles, supported by experimental data and detailed protocols.
Introduction to Antimuscarinic Agents
Antimuscarinic agents are a class of drugs that competitively antagonize the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors.[1] These receptors are integral to the function of the parasympathetic nervous system, which governs "rest-and-digest" processes.[1] By blocking ACh, these drugs reduce glandular secretions, decrease smooth muscle contraction, and influence heart rate.[2]
This guide focuses on this compound methylsulfate, a synthetic quaternary ammonium anticholinergic, and compares its profile with other key antimuscarinics such as atropine (a naturally occurring tertiary amine) and glycopyrrolate (a synthetic quaternary amine).[2][3] The distinction between quaternary and tertiary amines is critical, as it dictates the molecule's ability to cross the blood-brain barrier and thus its potential for central nervous system (CNS) side effects.[3][4]
Mechanism of Action and Signaling Pathways
Antimuscarinics exert their effects by blocking one or more of the five subtypes of muscarinic acetylcholine receptors (M1-M5). These G-protein-coupled receptors are linked to distinct intracellular signaling pathways.[5]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[6] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses like smooth muscle contraction and glandular secretion.[6]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[6] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which can result in effects like slowing the heart rate.[5][6]
The therapeutic and adverse effects of an antimuscarinic drug are determined by its affinity and selectivity for these different receptor subtypes located in various tissues.
Head-to-Head Comparison of Antimuscarinic Agents
The following tables summarize key physicochemical, pharmacokinetic, and pharmacodynamic properties of this compound methylsulfate in comparison to other well-characterized antimuscarinics.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound Methylsulfate | Atropine | Glycopyrrolate |
| Chemical Structure | Quaternary Ammonium[1] | Tertiary Amine[3] | Quaternary Ammonium[3] |
| Blood-Brain Barrier (BBB) Penetration | Poor[2] | Readily crosses[3] | Poor[3][4] |
| CNS Effects | Minimal | Significant (e.g., confusion, drowsiness)[3] | Minimal[3][4] |
| Oral Bioavailability | Poor (15-25%)[1] | ~50% | Poor |
| Elimination Half-life | ~8.35 hours[1] | 2-4 hours[3] | Varies with administration route |
| Primary Route of Excretion | Renal[2] | Renal (~50% unchanged)[3] | Renal and Biliary[3] |
Table 2: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)
The inhibitory constant (Ki) represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Methylsulfate | Atropine | Glycopyrrolate |
| M1 | Data not available | 1.27 - 2.0[2][8] | ~0.5 - 3.6 (non-selective)[7] |
| M2 (Cardiac) | Data not available | 1.0 - 3.24[2][8] | 1.89[9] |
| M3 (Glandular/Smooth Muscle) | Primarily binds M3[1] | 2.21[2] | 1.69[9] |
Table 3: Comparative Potency and Clinical Effects
| Effect | This compound vs. Alternatives |
| Antisialogogue (Saliva Reduction) | Glycopyrrolate is approximately 5 to 6 times more potent than atropine.[11] |
| Bronchodilation | Glycopyrrolate is more potent than ipratropium bromide in inhibiting airway contraction and has a longer duration of action in human airways.[7] |
| Cardiovascular | Glycopyrrolate is less likely to cause tachycardia than atropine.[9] When used to reverse neuromuscular blockade, glycopyrrolate results in less heart rate fluctuation compared to atropine.[12] |
| Gastrointestinal | This compound reduces gastric acid secretion and smooth muscle activity, making it useful for peptic ulcers.[2][13] |
Table 4: Comparison of Common Adverse Effects
The side effects of antimuscarinic agents are a direct extension of their mechanism and are often referred to as "anticholinergic effects."[14]
| Adverse Effect | This compound | Atropine | Glycopyrrolate | Other OAB Agents* |
| Dry Mouth | Common[2] | Common | Common | Most frequent side effect; Tolterodine may have a lower incidence than others.[15] |
| Constipation | Common[2] | Common | Common | Common; Tolterodine may be less associated with constipation than other agents.[15] |
| Blurred Vision | Common[2] | Common | Minimal Ocular Effects[11] | Common |
| Urinary Retention | Common[2] | Common | Common | A known risk, especially in susceptible patients.[14] |
| Tachycardia (Increased Heart Rate) | Common[2] | Common | Less frequent/severe than atropine[9] | Can occur |
| CNS Effects (Confusion, Drowsiness) | Rare | Common | Rare | A risk with agents that cross the BBB, particularly in the elderly.[14] |
*Data for other agents for Overactive Bladder (OAB) like tolterodine, oxybutynin, solifenacin, etc., is based on a network meta-analysis.[15]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for two key types of assays used to characterize antimuscarinic drugs.
Experimental Protocol 1: Radioligand Binding Assay for Receptor Affinity
This in vitro assay is the gold standard for determining the binding affinity (Ki) of a drug for a specific receptor subtype.[16] It measures how effectively the test drug competes with a radioactively labeled ligand for binding to the receptor.
Methodology
-
Receptor Preparation: Cell membranes are prepared from cultured cells engineered to express a single human muscarinic receptor subtype (e.g., M1, M2, or M3) or from homogenized tissues known to be rich in a specific subtype (e.g., heart for M2).[17]
-
Incubation: The prepared membranes are incubated in a buffer solution with:
-
A fixed concentration of a high-affinity radioligand (e.g., [3H]N-methylscopolamine, [3H]-NMS).[6]
-
Varying concentrations of the unlabeled test drug (the "competitor," e.g., this compound, atropine).
-
-
Equilibrium: The mixture is incubated, typically for 60 minutes at 30-37°C, to allow the binding reaction to reach equilibrium.[17]
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes and bound radioactivity.[16]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[17]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of drug that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[17]
Experimental Protocol 2: In Vivo Cystometry in Rats
This in vivo assay evaluates the effect of antimuscarinic drugs on bladder function. It is particularly relevant for drugs developed to treat overactive bladder (OAB). The protocol measures bladder pressure during controlled filling to assess capacity and contractility.[14]
Methodology
-
Animal Preparation: An adult rat is anesthetized. A low midline abdominal incision is made to expose the bladder.[14]
-
Catheter Implantation: A small catheter is implanted into the dome of the bladder and secured with a purse-string suture. The catheter is tunneled subcutaneously to the back of the neck to be externalized, allowing the animal to be conscious and freely moving during the experiment.[14][18]
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Cystometry Recording: The conscious animal is placed in a metabolic cage. The externalized bladder catheter is connected via a T-tube to both a pressure transducer and an infusion pump.[19]
-
Baseline Measurement: Saline is infused into the bladder at a constant, slow rate (e.g., 0.12 mL/min) to elicit repetitive micturition (voiding) cycles.[20] Intravesical pressure is continuously recorded.
-
Drug Administration: The test antimuscarinic agent is administered (e.g., intravenously, subcutaneously, or directly into the bladder via the catheter).
-
Post-Drug Measurement: Saline infusion and pressure recording are continued to measure the drug's effect on cystometric parameters.
-
Data Analysis: Key parameters analyzed before and after drug administration include:
An effective antimuscarinic agent is expected to increase bladder capacity and the intercontraction interval.
Conclusion
This compound methylsulfate is a quaternary ammonium antimuscarinic agent that, due to its poor penetration of the blood-brain barrier, offers a therapeutic profile with minimal central nervous system side effects.[2] This makes it structurally and functionally similar to glycopyrrolate and distinct from tertiary amines like atropine, which readily access the CNS.[3]
The choice of an antimuscarinic agent in a research or clinical context depends on a trade-off between the desired site of action and the acceptable side-effect profile.
-
For peripheral effects without CNS involvement (e.g., reducing salivary or bronchial secretions, treating certain gastrointestinal disorders), quaternary ammonium compounds like This compound and glycopyrrolate are preferred.[2][3] Glycopyrrolate appears to be a more potent antisialogogue than atropine and causes fewer cardiovascular disturbances.[11][12]
-
For effects requiring CNS penetration or when a systemic anticholinergic effect is needed, a tertiary amine like atropine may be used, with the caveat of a higher incidence of central side effects.[3]
Future research should focus on developing agents with greater selectivity for specific muscarinic receptor subtypes to maximize therapeutic efficacy while minimizing the widespread and often dose-limiting anticholinergic side effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. ics.org [ics.org]
- 4. drugs.com [drugs.com]
- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Cystometry in awake rats [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Choice of cystometric technique impacts detrusor contractile dynamics in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Potency of Diphemanil Relative to Atropine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo potency of Diphemanil methylsulfate and Atropine sulfate, two prominent muscarinic receptor antagonists. The information presented herein is intended to assist researchers in understanding the relative strengths and pharmacological profiles of these compounds in preclinical and clinical settings.
Overview and Mechanism of Action
Both this compound and Atropine exert their effects by competitively antagonizing acetylcholine at muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation.[1][2] This antagonism leads to a variety of physiological effects, including reduced salivary and bronchial secretions, decreased gastrointestinal motility, and mydriasis (pupil dilation).
A key structural difference between the two compounds dictates their systemic effects. Atropine is a tertiary amine, which allows it to readily cross the blood-brain barrier and exert effects on the central nervous system (CNS).[2][3] In contrast, this compound is a quaternary ammonium compound. This structure limits its ability to penetrate the blood-brain barrier, resulting in predominantly peripheral anticholinergic effects with minimal CNS impact.[2][4]
Comparative In Vivo Potency
Data Summary Table
| Feature | This compound Methylsulfate | Atropine Sulfate | Reference |
| Chemical Class | Quaternary Ammonium | Tertiary Amine | [2][4] |
| CNS Penetration | Poor | Readily Crosses BBB | [2][3] |
| Relative Potency | --- | --- | |
| Antisalivary Effect | Potent peripheral activity | Potent activity | [2] |
| Mydriatic Effect | Less potent than atropine | More potent than quaternary compounds | [2] |
| Gastrointestinal Effect | Effective peripherally | Effective | [1] |
Note: Specific ED50 values are not available for a direct comparison.
Studies comparing various anticholinergic agents have shown that tertiary amines like atropine generally exhibit a greater effect on the iris and ciliary muscle compared to quaternary compounds.[2] This suggests that for applications requiring potent mydriasis, atropine would be the more potent agent. Conversely, for indications where peripheral effects are desired without CNS side effects, a quaternary amine like this compound may be preferred.
Experimental Protocols for In Vivo Assessment
To determine the in vivo potency (e.g., ED50) of anticholinergic drugs like this compound and Atropine, standardized animal models are employed. Below are detailed methodologies for two common assays.
Inhibition of Pilocarpine-Induced Salivation in Rodents
This assay assesses the antisalivary (antisialagogue) effect of a test compound.
Principle: Pilocarpine, a muscarinic agonist, is used to induce salivation. The ability of a pre-administered anticholinergic agent to inhibit this effect is quantified.
Procedure:
-
Animal Model: Male Wistar rats (200-250g) are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration:
-
Test compounds (this compound or Atropine) or vehicle (saline) are administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at varying doses.
-
-
Pilocarpine Challenge: After a set pretreatment time (e.g., 30 minutes), pilocarpine hydrochloride (e.g., 4 mg/kg, i.p.) is administered to all animals to induce salivation.
-
Saliva Collection: Immediately after the pilocarpine injection, a pre-weighed cotton ball is placed in the animal's mouth. Saliva is collected for a defined period (e.g., 15 minutes).
-
Quantification: The cotton ball is re-weighed, and the amount of saliva produced is calculated.
-
Data Analysis: The percentage inhibition of salivation for each dose group is calculated relative to the control group. The ED50 (the dose that produces 50% of the maximal inhibition) is then determined using dose-response curve analysis.
Mydriasis Assay in Rodents
This assay evaluates the pupil-dilating effect of a test compound.
Principle: The diameter of the pupil is measured before and after the administration of an anticholinergic agent.
Procedure:
-
Animal Model: Albino rabbits or rats are suitable models.
-
Baseline Measurement: The baseline pupil diameter of the animals is measured using a precision caliper or a specialized pupillometer under controlled lighting conditions.
-
Drug Administration:
-
The test compound (this compound or Atropine) is administered. For topical effects, a solution is instilled into the conjunctival sac of one eye. The contralateral eye can serve as a control. For systemic effects, the drug is administered i.p. or s.c.
-
-
Pupil Diameter Measurement: Pupil diameter is measured at regular intervals (e.g., 15, 30, 60, 120 minutes) after drug administration.
-
Data Analysis: The change in pupil diameter from baseline is calculated for each dose and time point. The ED50 can be determined based on the dose that produces 50% of the maximum possible mydriasis.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Muscarinic Antagonists
The following diagram illustrates the mechanism of action of muscarinic antagonists like this compound and Atropine at the synaptic cleft.
Caption: Mechanism of muscarinic antagonism by this compound and Atropine.
General Experimental Workflow for In Vivo Potency Assessment
The diagram below outlines the typical workflow for assessing the in vivo potency of an anticholinergic drug.
Caption: Generalized workflow for in vivo anticholinergic potency testing.
Conclusion
While direct comparative potency data is limited, the structural differences between this compound and Atropine provide a strong basis for predicting their relative in vivo effects. Atropine, as a tertiary amine, is expected to be more potent in eliciting central and certain peripheral effects like mydriasis. This compound, a quaternary ammonium compound, offers the advantage of potent peripheral anticholinergic activity with minimal CNS side effects. The choice between these agents in a research or clinical context should be guided by the desired therapeutic outcome and the acceptable side effect profile. Further head-to-head in vivo studies using standardized protocols are warranted to provide a more definitive quantitative comparison of their potencies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The difference in the effects of tertiary and quaternary ammonium bases (proserine, serine, methylatropine and atropine) depending on the method of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diphemanil Methylsulfate in a Laboratory Setting
The proper disposal of Diphemanil methylsulfate is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This compound methylsulfate is not classified as a hazardous substance; however, it should be managed responsibly in accordance with federal, state, and local regulations.[1] Improper disposal of pharmaceuticals can lead to environmental contamination of water and soil, potentially impacting wildlife and human health.[2][3]
Disposal Procedures for this compound Methylsulfate
Researchers and laboratory personnel should adhere to the following step-by-step procedures for the safe disposal of this compound methylsulfate:
-
Waste Identification and Segregation:
-
Identify the waste stream containing this compound methylsulfate.
-
Segregate it from hazardous chemical waste, controlled substances, and general laboratory trash to ensure proper handling.
-
-
Containerization:
-
Place solid this compound methylsulfate waste in a designated, leak-proof, and clearly labeled container.
-
For solutions containing this compound methylsulfate, use a compatible, sealed container.
-
Label the container clearly as "Non-Hazardous Pharmaceutical Waste" and specify the contents, including "this compound Methylsulfate."
-
-
On-Site Storage:
-
Store the waste container in a designated accumulation area away from incompatible materials.
-
Ensure the storage area is secure to prevent unauthorized access.
-
-
Disposal Method:
-
The primary and recommended method for the disposal of non-hazardous pharmaceutical waste is through a licensed chemical waste management company.[4] These companies can provide compliant packaging, transportation, and disposal, typically via incineration.[4][5]
-
Do not dispose of this compound methylsulfate down the drain. While not classified as hazardous, this practice can contribute to environmental contamination.[6][7]
-
Disposal in regular trash is generally not recommended for laboratory-generated pharmaceutical waste.
-
-
Documentation:
-
Maintain a record of the waste generated, including the name of the chemical, quantity, and date of disposal.
-
Keep copies of all disposal manifests and certificates of destruction provided by the waste management contractor.
-
Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several agencies:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound methylsulfate is not an RCRA hazardous waste, facilities must still manage their waste streams correctly to ensure compliance.[2][5]
-
State and Local Regulations: Many states have their own regulations for pharmaceutical waste disposal that may be more stringent than federal laws.[2] It is essential to be aware of and comply with these local requirements.
Quantitative Data Summary
| Parameter | Guideline | Source |
| EPA Hazardous Waste Classification | Non-hazardous | [1] |
| Recommended Disposal Method | Incineration via a licensed waste management facility | [4][5] |
| Sewer Disposal | Not Recommended | [6][7] |
| Solid Waste (Trash) Disposal | Not recommended for laboratory settings | General institutional policy |
Experimental Protocols
No specific experimental protocols for the disposal of this compound methylsulfate were identified in the search results. The recommended disposal method is based on established best practices for non-hazardous pharmaceutical waste management.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound methylsulfate in a laboratory environment.
Caption: Decision workflow for the proper disposal of this compound methylsulfate.
References
- 1. abmole.com [abmole.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]
Safeguarding Your Research: A Comprehensive Guide to Handling Diphemanil
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of Diphemanil. Given the conflicting safety information available, with some sources indicating significant hazards such as being toxic if swallowed, causing serious eye damage, and potentially being fatal if inhaled, a cautious approach is paramount.[1] Adherence to these stringent protocols is crucial to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the potential for severe health effects, a robust Personal Protective Equipment (PPE) protocol is mandatory for all personnel handling this compound. Primary exposure routes include inhalation of powder, dermal contact, and accidental ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Must be properly fit-tested. | To prevent inhalation of aerosolized particles or fine powder, which could be fatal.[1] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield | Goggles should provide a complete seal around the eyes. The face shield is to be worn over the goggles. | Protects against splashes and aerosolized particles entering the eyes, preventing serious eye damage.[1] |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use. |
| Foot & Hair Protection | Disposable, non-slip shoe covers and a hair bonnet | --- | Prevents the spread of contamination outside of the designated work area. |
Operational Plan for Safe Handling
All handling of this compound powder should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Preparation & Weighing:
-
Designate a Workspace: Cordon off and label a specific area for handling this compound.
-
Pre-Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper.
-
Weighing: Use a dedicated analytical balance within the containment unit. Use weigh boats or papers and carefully transfer the required amount.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
Post-Handling & Cleanup:
-
Decontamination: Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent.
-
Doffing PPE: Remove PPE in the designated doffing area, starting with the outer gloves, followed by the gown, shoe covers, face shield, goggles, and inner gloves. The respirator should be the last item removed.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Description | Containment | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Labeled, sealed, and puncture-resistant hazardous waste container (e.g., a yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. | DO NOT pour down the drain. Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Needles and syringes used for administering the compound in in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Mechanism of Action and Experimental Workflow
This compound functions as a muscarinic antagonist. It competitively blocks the binding of acetylcholine to muscarinic receptors in the parasympathetic nervous system. This action leads to a reduction in smooth muscle contraction and glandular secretions.[1][2][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
